Product packaging for Trifluoroacetaldehyde(Cat. No.:CAS No. 75-90-1)

Trifluoroacetaldehyde

Cat. No.: B010831
CAS No.: 75-90-1
M. Wt: 98.02 g/mol
InChI Key: JVTSHOJDBRTPHD-UHFFFAOYSA-N
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Description

Trifluoroacetaldehyde (CF3CHO) is a versatile and highly reactive gaseous building block for introducing the trifluoromethyl group into organic molecules. Due to its tendency to polymerize and a low boiling point of -18°C, it is typically stored and handled in its stable forms, such as the hydrate or methyl hemiacetal, which can be used directly in synthesis without liberating the free aldehyde . This compound is an invaluable synthon in medicinal and agrochemical research. A key application is the synthesis of trifluoromethylated amino compounds via reductive amination or through N,O-acetal intermediates, which are valuable in the design of new pharmaceuticals and agrochemicals . Furthermore, this compound serves as a precursor for other important reagents, such as this compound N-tfsylhydrazone (TFHZ-Tfs), a safe and bench-stable surrogate for the hazardous gas trifluorodiazoethane (CF3CHN2). This enables critical transformations like difluoroalkenylation of X-H bonds and cyclopropanation reactions . Its reactivity extends to various nucleophiles. Studies show it forms stable thiazolidine derivatives with cysteine and reacts with the amino groups of nucleotides like ATP and GMP, demonstrating a reactivity order of SH > NH2 > OH . This compound hydrate can also act as an atom-economical trifluoromethyl source for the nucleophilic trifluoromethylation of carbonyl compounds, providing access to valuable α-trifluoromethyl alcohols . Key Research Applications: • Synthesis of chiral α-substituted trifluoroethylamines for pharmaceutical studies . • Preparation of heteroatom-substituted gem -difluoroalkenes, which are key motifs in enzyme inhibitors . • A building block for novel trifluoromethylated heterocycles . • Nucleophilic trifluoromethylation of aldehydes and ketones . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HF3O B010831 Trifluoroacetaldehyde CAS No. 75-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroacetaldehyde
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InChI

InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
Source PubChem
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InChI Key

JVTSHOJDBRTPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HF3O
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DSSTOX Substance ID

DTXSID3058791
Record name Acetaldehyde, trifluoro-
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Molecular Weight

98.02 g/mol
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CAS No.

75-90-1
Record name Trifluoroacetaldehyde
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Record name Trifluoroacetaldehyde
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Record name Acetaldehyde, 2,2,2-trifluoro-
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Synthetic Methodologies and Precursors of Trifluoroacetaldehyde

Direct Synthesis of Trifluoroacetaldehyde

The direct synthesis of this compound often starts from its more stable hydrated form, this compound hydrate (B1144303). The removal of water from the hydrate is a key step and can be achieved through several methods.

Dehydration of this compound Hydrate

This compound hydrate (CF₃CH(OH)₂) is a stable, commercially available starting material. However, the removal of the water molecule to generate the anhydrous aldehyde requires specific dehydration techniques due to the strong attachment of water. google.com

Strong dehydrating agents are necessary to effectively remove water from this compound hydrate. google.com Phosphorus pentoxide (P₂O₅) and concentrated sulfuric acid (H₂SO₄) are commonly employed for this purpose. google.comnih.gov The reaction with these agents typically requires heating to achieve a practical reaction rate. google.com However, these harsh conditions can lead to the polymerization of the resulting this compound, which can lower the yield of the desired product. google.comresearchgate.net The disposal of the resulting acidic waste also presents a challenge from an industrial perspective. google.com

A combination of sulfuric acid and phosphorus pentoxide has also been utilized in the dehydration process. google.com While effective, this method is often described as "messy" and can result in low yields. researchgate.net Another approach involves the use of excess titanium tetrachloride (TiCl₄) which reacts with the hydrate to produce anhydrous fluoral, titanium dioxide (TiO₂), and hydrochloric acid (HCl). researchgate.net

Dehydrating AgentAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅) Strong dehydrating capability. google.comCan lead to polymerization, resulting in lower yields; difficult to handle. google.comresearchgate.net
Sulfuric Acid (H₂SO₄) Readily available and effective. google.comnih.govCan cause polymerization; generates acidic waste. google.com
P₂O₅ / H₂SO₄ Mixture Strong dehydration. google.comCan be messy and result in low yields. researchgate.net
Titanium Tetrachloride (TiCl₄) In-situ generation of anhydrous fluoral. researchgate.netRequires use of a Lewis acid and a base to neutralize HCl. researchgate.net

A more recent and efficient method for the preparation of this compound involves microwave-assisted dehydration of its ethyl hemiacetal (TFAE) using concentrated sulfuric acid. nih.govnih.gov This technique offers a rapid and convenient way to generate gaseous TFAc. nih.gov The process involves mixing TFAE with concentrated H₂SO₄ and irradiating the mixture in a microwave reactor. The gaseous TFAc produced is then carried by an inert gas, such as dry nitrogen, to be condensed or used directly in a subsequent reaction. nih.gov This method is noted for being easy to handle, operate, and reproducible. nih.gov

The microwave-assisted dehydration can be performed at gradually increasing temperatures, for instance, from 70°C to 150°C, to ensure a controlled generation of TFAc gas. nih.gov

Azeotropic distillation is another technique employed for the dehydration of this compound hydrate. This method involves adding a water-soluble inorganic salt, such as calcium chloride, magnesium chloride, or magnesium sulfate, to the aqueous solution of the hydrate. google.com Heating this mixture to a temperature between 50 and 200°C allows for the recovery of this compound vapor. google.com The key principle is that the inorganic salt has solubility in the hydrate and lowers the vapor pressure of the saturated salt solution in water at the distillation temperature. google.com This facilitates the separation of the more volatile this compound from the water.

This method provides an alternative to using strong, corrosive dehydrating agents, thus avoiding the associated polymerization and waste treatment issues. google.com

Catalytic methods can also be employed for the dehydration of acetaldehyde (B116499) hydrate, a related compound, and the principles can be extended to this compound hydrate. The dehydration reaction, CH₃CH(OH)₂ → CH₃CHO + H₂O, has been shown to be catalyzed by a wide range of acids and bases, including uncharged acids, cation acids, uncharged bases, and anion bases. royalsocietypublishing.org This suggests that both acidic and basic catalysts can facilitate the removal of water from the hydrate. While specific catalytic systems for the direct dehydration of this compound hydrate are less commonly detailed, the general principle of acid-base catalysis in hydrate dehydration is well-established. royalsocietypublishing.org

Reduction Reactions

This compound can also be synthesized through the reduction of various trifluoromethyl-containing precursors.

One notable method involves the reduction of trifluoroacetic acid esters, such as ethyl trifluoroacetate (B77799), using a borohydride (B1222165) reducing agent like sodium borohydride in a hydroxylic solvent. google.comgoogle.com This reaction yields the this compound hydrate or hemiacetal. google.comgoogle.com If the anhydrous aldehyde is desired, the water or alcohol can be subsequently removed using conventional dehydration procedures. google.comgoogle.com

Another approach is the electroreduction of bromotrifluoromethane (B1217167) (CF₃Br) in dimethylformamide (DMF). tandfonline.comtandfonline.com This electrochemical method, particularly when using a sacrificial aluminum anode, produces this compound in high yield, which can be isolated as its diacetate derivative. tandfonline.comtandfonline.com The use of an aluminum anode significantly enhances the formation of the desired iminoalcoholate intermediate compared to zinc or magnesium anodes. tandfonline.com The addition of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can further improve the reaction's efficiency. tandfonline.com

The vapor-phase catalytic oxidation of 2,2,2-trifluoroethanol (B45653) is another viable reduction-related synthesis route. gychbjb.com Using a vanadium-based catalyst, specifically V₂O₅ supported on ZrO₂ and promoted with SnO₂, a high conversion of trifluoroethanol (89.06%) and a high yield of this compound (97.14%) can be achieved under optimized conditions. gychbjb.com

PrecursorReagents/CatalystProduct FormKey Findings
Ethyl trifluoroacetate Sodium borohydride / Hydroxylic solventThis compound hydrate/hemiacetalA straightforward reduction method. google.comgoogle.com
Bromotrifluoromethane Electroreduction in DMF with Al anodeThis compound (isolated as diacetate)High yield, enhanced by sacrificial aluminum anode and Lewis acids. tandfonline.comtandfonline.com
2,2,2-Trifluoroethanol V₂O₅/ZrO₂ catalyst with SnO₂ promoter (vapor-phase oxidation)This compoundHigh conversion and yield under optimized temperature and flow conditions. gychbjb.com

Reduction Reactions

Reduction of Trifluoroacetic Acid and its Esters

The reduction of trifluoroacetic acid and its esters is a common laboratory-scale method for preparing this compound.

One approach involves the reduction of trifluoroacetic acid with lithium aluminum hydride (LiAlH4) in diethyl ether. wikipedia.orgdokumen.pub This method can yield this compound, though the formation of 2,2,2-trifluoroethanol is a competing reaction. dokumen.pub The order of addition of the reagents can influence the product distribution. For instance, adding the acid to the lithium aluminum hydride solution has been reported as a convenient laboratory procedure. dokumen.pub

Esters of trifluoroacetic acid, such as ethyl trifluoroacetate, can also be reduced to this compound. google.comepo.orggoogleapis.comgoogle.com Historically, reducing agents like lithium aluminum hydride at very low temperatures (-70°C to -78°C) were employed. googleapis.com More recent developments have utilized diisobutylaluminium hydride (DIBAL) under similar anhydrous and low-temperature conditions. epo.orggoogleapis.com

A significant advancement for larger-scale synthesis involves the use of alkali metal borohydrides, such as sodium borohydride, in a hydroxylic solvent. google.comepo.orggoogle.com This method allows for the formation of this compound hydrate or hemiacetal at temperatures up to 30°C. epo.org The reaction is often carried out by adding an aqueous solution of sodium borohydride to a solution of ethyl trifluoroacetate in a solvent like tetrahydrofuran (B95107) (THF). google.comepo.org

Table 1: Reduction of Trifluoroacetic Acid and its Esters

PrecursorReducing AgentSolvent(s)TemperatureProduct FormReference(s)
Trifluoroacetic AcidLithium Aluminum Hydride (LiAlH4)Diethyl Ether-This compound wikipedia.orgdokumen.pub
Ethyl TrifluoroacetateLithium Aluminum Hydride (LiAlH4)Anhydrous-70°CThis compound googleapis.com
Ethyl TrifluoroacetateDiisobutylaluminium Hydride (DIBAL)Anhydrous-78°CThis compound epo.orggoogleapis.com
Ethyl TrifluoroacetateSodium Borohydride (NaBH4)Tetrahydrofuran, Waterup to 30°CThis compound Hydrate google.comepo.org
Reduction of Trifluoroacetyl Chloride

Trifluoroacetyl chloride can serve as a precursor to this compound through reduction. The Rosenmund reduction, a catalytic hydrogenation process, has been noted as a potential method for this transformation. core.ac.uk Additionally, catalytic chlorination of this compound can produce trifluoroacetyl chloride. wikipedia.orggoogle.com

Oxidation Reactions (e.g., Oxidation of Trifluoroethanol)

The vapor-phase oxidation of 2,2,2-trifluoroethanol is a viable route to this compound. gychbjb.comresearchgate.netgoogle.comlookchem.com This process is typically conducted at elevated temperatures in the presence of a catalyst.

Vanadium-based catalysts, particularly those supported on zirconia (ZrO2), have shown high efficacy. gychbjb.com For example, a V2O5/ZrO2 catalyst promoted with tin oxide (SnO2) achieved a trifluoroethanol conversion of 89.06% and a this compound yield of 97.14% at 290°C. gychbjb.com Other metal oxides, such as those of chromium, molybdenum, tungsten, and uranium, have also been investigated for this oxidation. google.com The choice of oxidizing agent, such as gaseous oxygen or air, influences whether the primary product is this compound or trifluoroacetic acid. google.com

Another method involves the oxidation of trifluoroethanol with chlorine in the presence of water and ultraviolet radiation. google.com This process can yield both trifluoroacetic acid and this compound hydrate. google.com

Table 2: Oxidation of 2,2,2-Trifluoroethanol

CatalystPromoterOxidizing AgentTemperatureYield of CF3CHOReference(s)
V2O5/ZrO2SnO2Oxygen290°C97.14% gychbjb.com
Vanadium Pentoxide-Gaseous Oxygen200-300°C- google.com
--Chlorine, Water, UV Light0-100°C- google.com

Fluorination of Trichloroacetaldehyde

This compound can be synthesized by the gas-phase fluorination of trichloroacetaldehyde (chloral) with anhydrous hydrogen fluoride (B91410). google.comepo.org This reaction is performed at temperatures between 230°C and 260°C over a catalyst. google.com A suitable catalyst consists of gamma-alumina impregnated with chromium sesquioxide (Cr2O3). google.com The molar ratio of hydrofluoric acid to chloral (B1216628) is a critical parameter, typically ranging from 3.3:1 to 15:1. google.com While this method is suitable for industrial-scale production, it can lead to the formation of partially fluorinated aldehyde impurities. googleapis.com

Oxidative Nitration of Trifluoropropane

The vapor-phase oxidative nitration of 1,1,1-trifluoropropane (B1294402) has been reported as a method to produce this compound. acs.orgacs.org This reaction yields both 1,1,1-trifluoro-3-nitropropane (B6157819) and this compound. acs.org The formation of this compound in this process is attributed to the inductive effect of the trifluoromethyl group. acs.org

Utilization of this compound Ethyl Hemiacetal (TFAE) as a Precursor

Due to the volatile and reactive nature of this compound, its ethyl hemiacetal, 1-ethoxy-2,2,2-trifluoroethanol (TFAE), is frequently used as a more stable and easier-to-handle precursor. wikipedia.orgtcichemicals.comnih.gov TFAE is a commercially available liquid that can be used to generate gaseous this compound in situ for various organic syntheses. tcichemicals.comresearchgate.net It is employed in the preparation of numerous trifluoromethylated compounds, including α-trifluoromethyl alcohols and amines. tcichemicals.comresearchgate.netingentaconnect.com

Conversion Methods from TFAE to CF3CHO

Several methods exist for the conversion of TFAE back to the free aldehyde, this compound. These methods typically involve treatment with a strong acid to eliminate ethanol (B145695).

Common reagents for this conversion include:

Concentrated sulfuric acid (H2SO4) nih.gov

Phosphoric acid (H3PO4) / Polyphosphoric acid (PPA) nih.gov

Phosphorus pentoxide (P2O5) nih.gov

A modern and efficient technique for this conversion is microwave-assisted decomposition. nih.gov In this method, TFAE is mixed with concentrated sulfuric acid and subjected to microwave irradiation at temperatures of 100°C and 150°C. nih.gov This process rapidly generates gaseous this compound, which can then be condensed or used directly in a subsequent reaction. nih.gov The use of a continuous flow of an inert gas, such as dry nitrogen, helps to carry the gaseous product and prevent the formation of its hydrate. nih.gov

In Situ Generation Strategies for this compound

This compound (CF₃CHO) is a valuable C2 building block in the synthesis of trifluoromethylated compounds. However, its gaseous nature at room temperature (boiling point: -18 °C), high reactivity leading to self-polymerization, and miscibility with water present significant handling challenges. rsc.orgpsu.edu To circumvent these issues, various strategies for the in situ generation of this compound from stable precursors have been developed. These methods allow for the transient formation of the aldehyde, which can then be immediately trapped by a suitable reaction partner, avoiding the need to handle the volatile and reactive free aldehyde.

A common precursor for the in situ generation of this compound is its ethyl hemiacetal. rsc.orgpsu.edursc.org Enamines and imines have been shown to be effective in promoting the generation of this compound from its hemiacetal under mild conditions. rsc.orgpsu.edu For instance, the reaction of this compound ethyl hemiacetal with an enamine derived from a ketone and a secondary amine, such as morpholine, leads to the formation of β-hydroxy-β-trifluoromethyl ketones in high yields. psu.edu In this process, the enamine is believed to act as a base, a counter ammonium (B1175870) cation, and a carbon nucleophile, with the initially formed ammonium cation playing a crucial role in the effective generation of this compound. psu.edu

Organocatalysis has also emerged as a powerful tool for the in situ generation and subsequent asymmetric reaction of this compound. rsc.orgrsc.org Chiral organocatalysts can facilitate the release of this compound from its hemiacetal and simultaneously direct its enantioselective addition to a nucleophile. rsc.orgrsc.org For example, a commercially available organocatalyst can be used to produce this compound in situ from its hemiacetal, followed by an asymmetric carbon-carbon bond-forming reaction with a chiral enamine generated in situ from 2,2-dimethyl-1,3-dioxane-5-one. rsc.orgrsc.org This methodology provides access to trifluoromethylated aldol (B89426) products with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org

Another important precursor for the in situ generation of a this compound equivalent is this compound N-tosylhydrazone. nih.govacs.orgx-mol.comacs.org Under mild basic conditions, this compound serves as a precursor to trifluorodiazoethane (CF₃CHN₂), which can then participate in various transformations, including insertion reactions and cycloadditions. nih.govacs.orgx-mol.comacs.org This approach avoids the direct handling of the volatile and potentially explosive trifluorodiazoethane. acs.orgspringernature.com The use of this compound N-tosylhydrazone has been demonstrated in copper-catalyzed insertion reactions into P-H, O-H, S-H, and C-H bonds, as well as in [3+2] cycloaddition reactions with electron-deficient alkenes. nih.govacs.orgx-mol.com

The table below summarizes selected research findings on the in situ generation of this compound and its subsequent reactions.

PrecursorReagent/CatalystReaction TypeProductYieldStereoselectivityReference
This compound ethyl hemiacetalEnamine from acetophenone (B1666503) and morpholineAldol-type reactionβ-hydroxy-β-trifluoromethyl ketone88%Not applicable psu.edu
This compound ethyl hemiacetalChiral imine from acetophenone and (R)-1-phenylethylamineAsymmetric carbon-carbon bond formation(S)-β-hydroxy-β-trifluoromethyl ketoneGoodHigh enantioselectivity rsc.orgrsc.org
This compound ethyl hemiacetal(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (organocatalyst) and 2,2-dimethyl-1,3-dioxan-5-oneAsymmetric aldol reactionTrifluoromethylated aldol product65-80%up to 94% de, >98% ee rsc.orgrsc.org
This compound N-tosylhydrazoneN,N-diisopropylethylamine[3+2] Cycloaddition with electron-deficient alkenes5-(trifluoromethyl)pyrazolinesHighNot specified x-mol.com
This compound N-tosylhydrazoneCopper catalystP-H, O-H, S-H, C-H insertion reactionsTrifluoroethyl-containing substancesWide applicabilityNot specified nih.govacs.org
This compound ethyl hemiacetalBenzylphosphonium ylidesWittig olefinationAryl-3,3,3-trifluoropropenesGood to excellentNot specified researchgate.netingentaconnect.com
This compound ethyl hemiacetal or hydrateMCM-41-supported linear alkylamineDirect aldol reaction with cyclohexanonesyn-aldol productGood to excellentsyn-selective researchgate.net

Chemical Reactivity and Derivatization of Trifluoroacetaldehyde

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of trifluoroacetaldehyde is highly susceptible to attack by a diverse array of nucleophiles. These reactions form the basis for the synthesis of a variety of more complex trifluoromethylated compounds.

Reactions with Organometallic Reagents for α-Trifluoromethylamines Synthesis

The synthesis of α-trifluoromethylamines, a crucial structural motif in many pharmaceutical and agrochemical compounds, can be achieved through the reaction of this compound derivatives with organometallic reagents. A highly stereoselective method involves the use of this compound hydrazones. beilstein-journals.org These hydrazones react with organometallic reagents, leading to the formation of α-trifluoromethylamines. beilstein-journals.org This approach has been utilized in the asymmetric synthesis of α-trifluoromethyl-substituted primary amines. For instance, the nucleophilic 1,2-addition of alkyllithium reagents to this compound SAMP- or RAMP-hydrazone, followed by subsequent chemical transformations, yields the desired amines with high efficiency. acs.org

Another strategy for the synthesis of α-trifluoromethylamines involves the addition of diorganozinc reagents to trifluoromethyl imines. nih.gov This method has been reported for the synthesis of α-trifluoromethylamines bearing an alkyl group at the stereogenic center. nih.gov

Reagent TypeThis compound DerivativeProduct
Organometallic ReagentsThis compound hydrazonesα-Trifluoromethylamines beilstein-journals.org
Alkyllithium ReagentsThis compound SAMP− or RAMP−hydrazoneα-Trifluoromethyl-substituted primary amines acs.org
Diorganozinc ReagentsTrifluoromethyl iminesα-Trifluoromethylamines nih.gov

Addition to Carbonyl Compounds for α-Trifluoromethyl Alcohols Synthesis

The nucleophilic addition of this compound to carbonyl compounds provides a direct route to α-trifluoromethyl alcohols. nih.gov Due to the gaseous nature of this compound, its hydrate (B1144303) or hemiacetal forms are often used as more convenient and stable precursors. nih.gov this compound hydrate can act as a trifluoromethyl source in the nucleophilic trifluoromethylation of a broad spectrum of carbonyl compounds, yielding satisfactory results. nih.govacs.org

The reaction can be promoted by various catalysts. For example, the trifluoromethylation of aldehydes with trimethylsilyl-trifluoromethane (TMSCF3), a common trifluoromethylating agent, can be catalyzed by Lewis acids such as titanium tetrafluoride (TiF4), titanium(IV) isopropoxide (Ti(OiPr)4), and magnesium chloride (MgCl2). semanticscholar.org

This compound SourceCarbonyl CompoundCatalyst/PromoterProduct
This compound hydrateVarious carbonyl compoundsNot specifiedα-Trifluoromethyl alcohols nih.govacs.org
Trimethylsilyl-trifluoromethane (TMSCF3)AldehydesTiF4, Ti(OiPr)4, MgCl2α-Trifluoromethyl alcohols semanticscholar.org

Reactions with Enamines and Imines for β-Hydroxy-β-trifluoromethyl Ketones Synthesis

A practical and regioselective synthesis of β-hydroxy-β-trifluoromethyl ketones can be achieved through the reaction of this compound ethyl hemiacetal or hydrate with enamines and imines. nih.govacs.org The reaction proceeds smoothly with an equimolar amount of the enamine or imine, which can be derived from various methyl ketones with aliphatic, aromatic, and heteroaromatic substituents, to produce the corresponding β-hydroxy-β-trifluoromethyl ketones in high yields. nih.govacs.orgrsc.org This reaction is believed to proceed through the enamine-assisted facile generation of this compound from its ethyl hemiacetal. rsc.org

ReactantThis compound SourceProductYield
Enamines from various methyl ketonesThis compound ethyl hemiacetal or hydrateβ-Hydroxy-β-trifluoromethyl ketonesHigh nih.govacs.org
Imines from various methyl ketonesThis compound ethyl hemiacetal or hydrateβ-Hydroxy-β-trifluoromethyl ketonesGood to excellent nih.govacs.org

Reactions with Trialkylamines

This compound azine (TFAcAz), a derivative of this compound, is readily attacked by nucleophiles such as trialkylamines. oup.com The reaction of TFAcAz with trialkylamines results in the formation of a cyclic dimer that contains a 1,4-dihydro-1,2,4,5-tetrazine ring. oup.comoup.com For instance, the reaction of TFAcAz with triethylamine (B128534) at 20 °C yields this pale-yellow crystalline product. oup.com

ReactantReagentProduct
This compound azine (TFAcAz)Trialkylamines (e.g., Triethylamine)Cyclic dimer with a 1,4-dihydro-1,2,4,5-tetrazine ring oup.comoup.com

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with various nitrogen-containing nucleophiles, leading to the formation of imine-type derivatives which are versatile intermediates in organic synthesis.

Formation of Hydrazones and Acylhydrazones

This compound reacts with hydrazines to form this compound hydrazones. beilstein-journals.orgnih.gov These hydrazones are valuable building blocks in synthetic chemistry, serving as precursors for various nitrogen-containing fluorinated compounds. nih.govbeilstein-journals.org For example, they can undergo [3 + 2] cycloaddition reactions with glyoxals to produce 4-hydroxy-3-trifluoromethylpyrazoles. beilstein-journals.orgnih.gov

Similarly, acylhydrazones, which possess the –CONH–N=CH– structure, can be prepared from this compound. beilstein-journals.org These compounds can undergo 1,2-nucleophilic addition reactions with organometallic reagents to synthesize trifluorinated homoallylic acylhydrazines and β-trifluoromethyl-β-acylhydrazonyl carbonyl compounds. beilstein-journals.org

ReactantProductSubsequent Reactions
HydrazinesThis compound hydrazones[3 + 2] cycloaddition with glyoxals to form 4-hydroxy-3-trifluoromethylpyrazoles beilstein-journals.orgnih.gov
AcylhydrazinesThis compound acylhydrazones1,2-Nucleophilic addition with organometallic reagents to form trifluorinated homoallylic acylhydrazines and β-trifluoromethyl-β-acylhydrazonyl carbonyl compounds beilstein-journals.org
Synthesis of Trifluoromethylated Hydrazonoyl Halides

Trifluoromethylated hydrazonoyl halides are important intermediates in the synthesis of various heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org They serve as precursors to nitrile imines, which are reactive 1,3-dipoles. beilstein-journals.orgbeilstein-journals.org A general method for the preparation of these halides involves the reaction of this compound hydrazones with N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). beilstein-journals.orgnih.gov An alternative chlorinating agent that can be employed is trichloroisocyanuric acid (TCCA). beilstein-journals.orgnih.gov The reactivity of these trifluoromethylated hydrazonoyl halides in the presence of a base allows for their transformation into various trifluoromethyl-containing compounds. beilstein-journals.orgnih.gov

Table 1: Reagents for the Synthesis of Trifluoromethylated Hydrazonoyl Halides

Reagent Abbreviation Purpose
N-chlorosuccinimide NCS Chlorine source
N-bromosuccinimide NBS Bromine source
Stereoselective Methods for α-Trifluoromethylamines

The development of stereoselective methods for the synthesis of α-trifluoromethylamines is an area of significant interest. One approach involves the nucleophilic 1,2-addition of organometallic reagents to this compound hydrazones. beilstein-journals.orgacs.org For instance, the use of SAMP- or RAMP-hydrazones derived from this compound allows for the asymmetric addition of alkyllithium reagents. acs.org Subsequent benzoylation and cleavage of the nitrogen-nitrogen bond using samarium(II) iodide yields α-trifluoromethyl-substituted primary amines with high stereoselectivity. acs.org Another strategy employs chiral N-tert-butanesulfinyl ketimines derived from this compound, which undergo diastereoselective addition of various nucleophiles. researchgate.net The addition of carbon and heteroatom-based nucleophiles to trifluoromethyl imines is a widely explored avenue for synthesizing these valuable compounds. nih.gov

Mannich-type Reactions with Hydrazones

This compound hydrazones can participate in Mannich-type reactions, serving as carbon-centered nucleophiles. beilstein-journals.orgrsc.orgrsc.org The electron-withdrawing nature of the trifluoromethyl group is crucial for the success of these couplings. beilstein-journals.orgrsc.org NH-aryl hydrazones derived from this compound hemiacetal react efficiently with formaldehyde (B43269) and various aromatic aldehydes. rsc.orgrsc.org These reactions typically proceed through a base-triggered irreversible azo-hydrazone tautomerism, leading to exclusive functionalization at the carbon position of the hydrazone. rsc.org The resulting Mannich adducts are valuable precursors for the synthesis of other trifluoromethyl-substituted heterocycles. rsc.orgrsc.org

Cycloaddition Reactions (e.g., [3+2] cycloaddition to pyrazoles)

Derivatives of this compound are highly effective in cycloaddition reactions for the synthesis of various heterocyclic systems. This compound hydrazones can act as equivalents of fluorine-containing azomethine imines in the presence of a Brønsted acid, undergoing [3+2] cycloaddition with dicarbonyl compounds like glyoxals to produce 4-hydroxy-3-trifluoromethylpyrazoles. beilstein-journals.orgbeilstein-journals.org

Trifluoromethylated hydrazonoyl halides, as precursors to trifluoroacetonitrile (B1584977) imines, are particularly versatile in [3+2] cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org These nitrile imines react with a wide array of dipolarophiles, including:

Enol ethers nih.govbeilstein-journals.org

Chalcones nih.govbeilstein-journals.orgnih.gov

1,4-Naphthoquinones nih.govbeilstein-journals.orgbeilstein-journals.org

o-Trimethylsilylphenyl triflate nih.govbeilstein-journals.org

These reactions provide access to a diverse range of fluoroalkylated pyrazoles. nih.govbeilstein-journals.org The cycloaddition of in-situ generated trifluoroacetonitrile imines with enones leads to the regio- and diastereoselective formation of trans-configured 5-acyl-pyrazolines, which can be subsequently aromatized to pyrazoles. nih.gov Furthermore, [3+2] cycloadditions with thiocarbonyl compounds yield trifluoromethylated 1,3,4-thiadiazoles. beilstein-journals.orgalfa-chemistry.com

Table 2: Examples of Dipolarophiles in [3+2] Cycloaddition Reactions with Trifluoroacetonitrile Imines

Dipolarophile Resulting Heterocycle
Glyoxals 4-Hydroxy-3-trifluoromethylpyrazoles
Enol ethers Fluoroalkylated pyrazoles
Chalcones 5-Acyl-pyrazolines/pyrazoles
1,4-Naphthoquinones Fused pyrazole (B372694) derivatives
Asymmetric Synthesis of Dihydropyridazines

Chiral Brønsted acid catalysis has been successfully applied to the asymmetric synthesis of 3-trifluoromethyl-1,4-dihydropyridazines from this compound hydrazones. beilstein-journals.orgnih.gov This method involves a 6π electrocyclization reaction, where the formation of chiral ion pairs is key to achieving high enantioselectivity. beilstein-journals.orgnih.gov Another approach utilizes a combination of a Brønsted acid and a Lewis base as a co-catalyst system, which also affords trifluoromethylated dihydropyridazines with good enantioselectivities and high functional group tolerance. beilstein-journals.org

Cascade Oxidation/Cyclization Reactions

Trifluoromethylated homoallylic acylhydrazines, which can be synthesized from this compound acylhydrazones, are precursors for cascade oxidation/cyclization reactions. beilstein-journals.org Treatment of these substrates with N-halosuccinimides (NXS) or copper(II) acetate (B1210297) leads to the formation of CF₃-substituted pyrazolines and 1,6-dihydropyridazines. beilstein-journals.orgresearchgate.net Some of the resulting 1,6-dihydropyridazine products have been noted to exhibit aggregation-induced emission properties. beilstein-journals.orgresearchgate.net These cascade reactions represent an efficient strategy for constructing complex heterocyclic scaffolds from relatively simple starting materials derived from this compound. acs.orgacs.orgrsc.org

Hydrocyanation of Acylhydrazones

The hydrocyanation of this compound acylhydrazones is a significant method for preparing precursors to chiral fluorinated amino acids. beilstein-journals.orgnih.govbeilstein-journals.org This reaction is typically catalyzed by a Lewis acid. beilstein-journals.orgnih.govbeilstein-journals.org The resulting cyanohydrazines can be further transformed into valuable α-hydrazino acids. beilstein-journals.orgbeilstein-journals.org This method provides an important route to enantiomerically enriched building blocks for peptide and medicinal chemistry. researchgate.net

Reactions with Amino Acids, Nucleotides, and Lipid Nucleophiles

This compound has been shown to react with various cellular nucleophiles, including amino acids, nucleotides, and lipid components. nih.gov These reactions are significant as they can lead to the covalent modification of essential biomolecules, potentially impacting their biological function. nih.gov

Reactivity Order of Nucleophilic Groups (SH > NH₂ > OH)

The reactivity of different nucleophilic functional groups towards this compound follows a distinct order, with the sulfhydryl group (SH) being the most reactive, followed by the amino group (NH₂), and then the hydroxyl group (OH). nih.gov This hierarchy is based on the relative nucleophilicity and pKa of these functional groups. The sulfhydryl group of cysteine, for instance, exhibits significantly higher reactivity compared to the amino and hydroxyl groups found in other amino acids and biomolecules. nih.govacs.org Studies have shown that the reactivities of sulfhydryl and amino groups with this compound are substantially higher than that of water. acs.org

Formation of Thiazolidine (B150603) Derivatives

A notable reaction of this compound is its ability to form stable thiazolidine derivatives with compounds containing both a thiol and an amino group, such as L-cysteine. nih.govacs.org In a reaction with L-cysteine at neutral pH, this compound forms (2R,4R)- and (2S,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid. nih.gov The formation of these diastereoisomers is temperature-dependent, with a ratio of 2.8:1 at 37°C and 1:4.0 at 80°C. nih.govacs.org Similarly, stable thiazolidine derivatives are formed with L-cysteine methyl ester and 2-mercaptoethylamine. nih.govacs.org However, no reaction is observed with N-acetyl-L-cysteine, indicating the importance of the free amino group for this transformation. nih.govacs.org The formation of thiazolidine derivatives from aldehydes and cysteine is a known phenomenon, and the resulting heterocyclic ring can be quite stable. researchgate.netresearchgate.net

Table 1: Reaction of this compound with Cysteine and its Analogs
ReactantProduct(s)Stability of AdductReference
L-Cysteine(2R,4R)- and (2S,4R)-2-(Trifluoromethyl)thiazolidine-4-carboxylic acidStable nih.govacs.org
L-Cysteine methyl esterThiazolidine derivativeStable nih.govacs.org
2-MercaptoethylamineThiazolidine derivativeStable nih.govacs.org
N-Acetyl-L-cysteineNo reaction- nih.govacs.org
Formation of Stable Imines with Amino Groups of ATP, GMP, CMP, L-citrulline, Urea (B33335)

The amino groups present in various biologically significant molecules can react with this compound to form stable imines. nih.gov This has been observed with the exocyclic amino groups of nucleotides such as adenosine (B11128) triphosphate (ATP), guanosine (B1672433) monophosphate (GMP), and cytidine (B196190) monophosphate (CMP). nih.govacs.org Thymidine monophosphate (TMP), which lacks an exocyclic amino group, does not react. nih.gov Similarly, stable imines are formed with the amino groups of L-citrulline and urea. nih.govacs.org The formation of these covalent adducts with essential molecules like ATP and urea highlights the potential for this compound to interfere with cellular processes. acs.org

Table 2: Formation of Stable Imines with this compound
ReactantProductStabilityReference
Adenosine triphosphate (ATP)ImineStable nih.govacs.org
Guanosine monophosphate (GMP)ImineStable nih.govacs.org
Cytidine monophosphate (CMP)ImineStable nih.govacs.org
L-CitrullineImineStable nih.govacs.org
UreaImineStable nih.govacs.org
Thymidine monophosphate (TMP)No reaction- nih.gov
Reaction with Glutathione (B108866)

The reaction of this compound with glutathione (GSH), a crucial intracellular antioxidant, is more complex. It results in the formation of (2R,5R)- and (2S,5R)-5-amino-6-[carboxymethyl)imino]-2-(trifluoromethyl)-1,3-oxathiane. nih.gov This reaction is accompanied by the simultaneous cleavage of the glutamyl moiety from the glutathione molecule. nih.gov While acetaldehyde (B116499) itself does not readily react with glutathione, its metabolite cysteinylglycine (B43971) can form a stable thiazolidine derivative. nih.govresearchgate.net The reaction with this compound and glutathione suggests a potential for disruption of the glutathione-dependent antioxidant system. nih.gov

Formation of Oxime Derivatives (e.g., 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime)

This compound can be converted into oxime derivatives through its reaction with hydroxylamine (B1172632) derivatives. organic-chemistry.orgacs.orgnih.gov Specifically, the synthesis of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime has been reported. organic-chemistry.orgacs.orgnih.gov This compound serves as a stable and manageable precursor for trifluoroacetonitrile (CF₃CN), a toxic and reactive gas. organic-chemistry.org The O-(aryl)oxime can release trifluoroacetonitrile under mild basic conditions, providing a safer and more practical method for its in situ generation and use in synthetic chemistry, such as in the synthesis of trifluoromethylated oxadiazoles (B1248032) and other heterocyclic compounds. organic-chemistry.orgrsc.org This approach avoids the hazards associated with handling gaseous trifluoroacetonitrile directly. organic-chemistry.org

Wittig Olefination for Trifluoromethyl Alkenes

The Wittig reaction is a powerful tool for the synthesis of alkenes, and it can be effectively applied to this compound for the preparation of trifluoromethyl-substituted alkenes. acs.orgingentaconnect.comresearchgate.net A notable approach involves the in-situ generation of this compound, which then efficiently traps benzylphosphonium ylides to produce aryl-3,3,3-trifluoropropenes in good to excellent yields. ingentaconnect.comresearchgate.net This method circumvents the challenges of handling gaseous this compound directly. ingentaconnect.comresearchgate.net The scope of this reaction is broad, accommodating a wide variety of benzylphosphonium ylides. ingentaconnect.comresearchgate.net Trifluoromethyl alkenes are valuable structural motifs in pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group. acs.org

Role in Generating Trifluorodiazoethane Surrogates

Trifluorodiazoethane (CF₃CHN₂) is a highly reactive and potentially explosive reagent used for introducing the trifluoromethyl group into organic molecules. nih.govresearchgate.net Its hazardous nature has spurred the development of safer, stable surrogates that can generate trifluorodiazoethane in situ. nih.govresearchgate.net this compound plays a crucial role in the synthesis of one such important surrogate.

This compound N-tosylhydrazone (TFHZ-Tfs), a bench-stable crystalline solid, has been developed as a superior surrogate for trifluorodiazoethane. nih.govresearchgate.net It can be synthesized from this compound and serves as a reliable precursor that generates trifluorodiazoethane under basic conditions, avoiding the need to handle the hazardous diazo compound directly. nih.govresearchgate.net This in situ generation allows for a controlled release and reaction of trifluorodiazoethane, enhancing the safety and applicability of trifluoromethylation reactions. nih.gov The use of TFHZ-Tfs circumvents the traditional, more hazardous method of generating trifluorodiazoethane through the oxidation of trifluoroethylamine hydrochloride under acidic conditions. nih.govnih.gov Another related surrogate, this compound N-triftosylhydrazone, also functions as a stable, non-toxic precursor that releases trifluorodiazoethane in situ under basic conditions. organic-chemistry.org

The in situ generation of trifluorodiazoethane from TFHZ-Tfs has enabled a range of synthetic transformations. One notable application is in gem-difluoroalkenylation reactions. nih.gov Specifically, the reaction of TFHZ-Tfs with compounds containing heteroatom-hydrogen (X-H) bonds, where X can be nitrogen (N), oxygen (O), sulfur (S), or selenium (Se), leads to the formation of heteroatom-substituted gem-difluoroalkenes. nih.gov These products are valuable motifs in medicinal chemistry and materials science. nih.govorganic-chemistry.org

Furthermore, TFHZ-Tfs is effectively employed in trifluoromethylcyclopropanation reactions. nih.gov The controlled release of trifluorodiazoethane from this surrogate allows for efficient cyclopropanation of various alkenes, yielding trifluoromethyl-substituted cyclopropanes. These reactions often exhibit superior outcomes compared to methods using pre-formed trifluorodiazoethane. nih.gov

The trifluorodiazoethane generated from its surrogates readily participates in insertion reactions into various heteroatom-hydrogen bonds, a powerful method for forming carbon-heteroatom bonds. nih.govsioc-journal.cn Copper-catalyzed insertion reactions of trifluorodiazoethane into Si-H, B-H, P-H, S-H, and N-H bonds have been successfully demonstrated, leading to a diverse array of novel fluorine-containing molecules. nih.gov

Environmental Chemistry and Atmospheric Fate of Trifluoroacetaldehyde

Formation as an Atmospheric Degradation Product of Fluorinated Gases

Trifluoroacetaldehyde is not directly emitted into the atmosphere in significant quantities but is primarily formed from the chemical breakdown of anthropogenic fluorinated compounds. semanticscholar.orgclimatecontrolnews.com.au

This compound is an intermediate product in the atmospheric degradation of specific Hydrofluoroolefins (HFOs) and Hydrochlorofluoroolefins (HCFOs). fluorocarbons.orgfluorocarbons.orgfluorocarbons.orgrefindustry.com This formation pathway is characteristic for compounds that contain the CF3CH= chemical group. fluorocarbons.orgfluorocarbons.orgrefindustry.com The atmospheric degradation of these HFOs and HCFOs is typically initiated by a reaction with the hydroxyl radical (OH). For example, HFO-1234ze(E) and HCFO-1233zd react in the atmosphere to produce this compound. semanticscholar.orgrsc.org The degradation of HFO-1234ze is known to yield this compound with a 100% molar yield. semanticscholar.orgrsc.org

It is important to note that not all HFOs degrade to form this compound. A prominent example is HFO-1234yf (CF3CF=CH2), which lacks the CF3CH= moiety and therefore does not form CF3CHO during its atmospheric breakdown. fluorocarbons.orgfluorocarbons.org Instead, HFO-1234yf degrades completely into trifluoroacetic acid (TFA). norden.orgkth.seissuu.com

The final breakdown products of the HFOs and HCFOs that do form this compound are generally considered to be carbon dioxide (CO2), hydrogen fluoride (B91410) (HF), and, in the case of HCFOs, hydrogen chloride (HCl). fluorocarbons.orgfluorocarbons.org

Table 1: Formation of this compound from select HFOs and HCFOs An interactive table summarizing the degradation of specific fluorinated gases that lead to the formation of this compound.

Precursor CompoundChemical FormulaFormation of CF3CHOPrimary Initiator
HFO-1234ze(E)CF3CH=CHFYes (100% molar yield) semanticscholar.orgrsc.orgHydroxyl Radical (OH) rsc.org
HFO-1336mzzCF3CH=CHCF3Yes rsc.orgHydroxyl Radical (OH) rsc.org
HCFO-1233zdCF3CH=CHClYes rsc.orgHydroxyl Radical (OH) rsc.org
HFO-1234yfCF3CF=CH2No fluorocarbons.orgfluorocarbons.orgHydroxyl Radical (OH) issuu.com

The atmospheric chemistry of this compound is directly linked to the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. researchgate.netfluorocarbons.orgwikipedia.orgmdpi.com TFA is a known atmospheric degradation product of several hydrofluorocarbons (HFCs), HCFCs, HFOs, and HCFOs. researchgate.netfluorocarbons.orgfluorocarbons.org

The widespread replacement of HFCs with HFOs is projected to lead to a substantial increase in the atmospheric formation and deposition of TFA. norden.orgresearchgate.net For instance, the transition from HFC-134a to HFO-1234yf is expected to significantly increase the global atmospheric TFA burden because HFO-1234yf degrades faster and has a higher TFA yield. researchgate.net

Atmospheric Removal Processes

Once formed, this compound is removed from the atmosphere through several chemical reactions. The efficiency of these removal processes dictates its atmospheric lifetime and its ultimate environmental fate.

One of the removal pathways for this compound is its gas-phase reaction with the hydroxyl (OH) radical. fluorocarbons.orgrsc.org This reaction is a common degradation mechanism for aldehydes in the atmosphere. The reaction of OH with this compound proceeds via H-atom abstraction from the carbonyl group, leading to the formation of a trifluoroacetyl radical (CF3CO) and water. researchgate.net The trifluoroacetyl radical subsequently reacts with oxygen and other atmospheric species, a process that can lead to the formation of TFA. fluorocarbons.org However, recent studies suggest that this reaction is a less significant removal pathway compared to others. fluorocarbons.org

Recent computational chemistry studies have identified the reaction with the hydroperoxyl radical (HO2) as a key atmospheric removal process for this compound. fluorocarbons.orgfluorocarbons.org This reaction involves the addition of the HO2 radical to the carbonyl carbon of CF3CHO, forming a CF3CH(OH)OO intermediate. fluorocarbons.org This intermediate can then undergo further reactions, for example with nitric oxide (NO), which can lead to the C-C bond breaking. fluorocarbons.org This breakdown pathway may result in the formation of formic acid (HCOOH), carbon dioxide, and hydrogen fluoride, representing a complete degradation of the molecule. fluorocarbons.org

Theoretical investigations have shown that the reaction of this compound with the hydroperoxyl radical (HO2) is the dominant atmospheric degradation pathway compared to its reaction with the hydroxyl radical (OH). fluorocarbons.orgfluorocarbons.org This dominance is particularly pronounced in the altitude range of 0-50 km. fluorocarbons.org

Calculations based on kinetic data and average atmospheric concentrations of HO2 and OH radicals suggest that approximately 70% of this compound degradation could occur via the HO2 reaction pathway. fluorocarbons.org The remaining percentage is attributed to photolysis and the reaction with OH radicals. fluorocarbons.org This finding is significant as the HO2-initiated pathway may lead to complete degradation, whereas the OH-initiated pathway is a minor source of the persistent substance TFA. fluorocarbons.org

Table 2: Atmospheric Removal Pathways for this compound (CF3CHO) An interactive data table comparing the primary atmospheric removal processes for this compound.

Reaction PathwayReactantKey Intermediate/ProductsSignificance
Reaction with Hydroxyl RadicalOHCF3CO radical, leads to minor TFA formation fluorocarbons.orgMinor removal pathway fluorocarbons.org
Reaction with Hydroperoxyl RadicalHO2CF3CH(OH)OO radical, may lead to complete degradation (CO2, HF, HCOOH) fluorocarbons.orgDominant removal pathway fluorocarbons.orgfluorocarbons.org
Photolysishv (Sunlight)CF3 and HCO radicals, leads to CO2 and HF fluorocarbons.orgSignificant removal pathway fluorocarbons.orgfluorocarbons.org

Reaction with Hydroperoxyl Radical (HO2)

Formation of Intermediates and Subsequent Reactions (e.g., with NO)

In the atmosphere, this compound (CF3CHO) can react with the hydroperoxy radical (HO2), a key atmospheric oxidant. This reaction is reversible and leads to the formation of an intermediate, CF3CH(OH)OO·. fluorocarbons.org Computational chemistry studies suggest that the reaction of CF3CHO with HO2 is a dominant pathway for this aldehyde at altitudes ranging from 0 to 50 km, potentially more significant than its reaction with the hydroxyl (OH) radical. fluorocarbons.org

This intermediate, CF3CH(OH)OO·, can then react with nitric oxide (NO). The reaction between CF3CH(OH)OO· and NO produces the alkoxy radical, CF3CH(OH)O·, and nitrogen dioxide (NO2). fluorocarbons.org While the atmospheric fate of this NO adduct is a subject of further investigation, it is believed that this pathway may lead to the efficient removal of this compound from the atmosphere. fluorocarbons.org One potential subsequent reaction for the CF3CH(OH)O· radical is the breaking of the C-C bond, which would lead to the formation of a trifluoromethyl radical (CF3·) and formic acid (HCOOH). fluorocarbons.org The CF3· radical would then likely react further in the atmosphere, particularly with oxygen, ultimately leading to the formation of carbon dioxide (CO2) and hydrogen fluoride (HF). fluorocarbons.org

Photolysis

Photolysis, or the decomposition of a chemical compound by light, is a primary removal mechanism for this compound in the atmosphere. aip.org The process is wavelength-dependent, and for CF3CHO, it primarily occurs through a Norrish Type I reaction, leading to the cleavage of the C-C bond and the formation of trifluoromethyl (CF3·) and formyl (HCO·) radicals. aip.org

CF3CHO + hν → CF3· + HCO· aip.org

Studies have shown that at a wavelength of 313 nm, the photolysis of this compound is a significant source of CF3· radicals. sci-hub.sersc.org The quantum yield of hexafluoroethane (B1207929) (C2F6), a product of the combination of two CF3· radicals, has been observed to decrease with increasing pressure and decreasing temperature, indicating deactivation of the excited states. sci-hub.sersc.org

Revised Atmospheric Photolytic Lifetime

The atmospheric lifetime of a compound with respect to photolysis is a measure of how long it persists in the atmosphere before being broken down by sunlight. For species primarily removed by UV photolysis in the stratosphere, their lifetimes are influenced by the rate of photolysis and the speed of atmospheric circulation moving the substance to regions of maximum loss. ucar.edu

Initial estimates of the atmospheric lifetime of this compound with respect to photolysis have been subject to revision based on further research. One study estimated the atmospheric lifetime of CF3CHO with respect to photolysis to be approximately 13 ± 4 days. rsc.org Another assessment suggests a mean photolysis lifetime of about 7 days. rsc.org These lifetimes indicate that wet deposition, with an estimated lifetime of 4–8 days, is a competing and significant removal pathway for this compound. rsc.org

Potential for Trifluoromethane (B1200692) (HFC-23) Formation

A minor but environmentally significant channel in the photolysis of this compound is the formation of trifluoromethane (CHF3), also known as HFC-23, and carbon monoxide (CO). rsc.orgrsc.org HFC-23 is a potent greenhouse gas with a long atmospheric lifetime. rsc.orgrsc.org

The reaction for this minor channel is:

CF3CHO + hν → CHF3 + CO rsc.orgrsc.org

The quantum yield for HFC-23 formation has been found to be pressure-dependent. rsc.org At zero pressure, the quantum yield for HFC-23 formation at 308 nm was measured to be 15%. rsc.org However, under atmospheric pressure, the quantum yield is significantly lower. rsc.orgrsc.org Several studies have reported an upper limit for the quantum yield of HFC-23 formation at approximately 0.3% at 1 bar. rsc.orgrsc.orgrsc.org Despite this small yield, the photolysis of this compound, which is a degradation product of some hydrofluoroolefins (HFOs), is considered a potential source of atmospheric HFC-23. rsc.orgrsc.org

Quantum Yield Considerations

The quantum yield in a photochemical reaction is the number of moles of a specified product formed per mole of photons absorbed. For this compound photolysis, different quantum yields have been reported for its various dissociation channels.

At 308 nm and atmospheric pressure, the total photolysis quantum yield for CF3CHO has been measured to be 17%. rsc.orgrsc.org The major channel leads to the formation of CF3· and HCO· radicals, while a minor channel produces HFC-23 and CO. rsc.org

The quantum yield for the HFC-23 formation channel (ϕ₂) is a critical parameter for assessing the environmental impact of this compound. As mentioned, while it can be as high as 15% at zero pressure, it is estimated to be much lower under atmospheric conditions. rsc.org An upper limit of 0.3% has been suggested for atmospheric pressure at 308 nm. rsc.orgrsc.orgrsc.org One study utilized two different quantum yields for the HFC-23 channel in their atmospheric modeling: a conservative 0.3% and a realistic upper bound of 1%. rsc.org The quantum yield for the radical-forming channel (ϕ₁) was then assumed to be the total quantum yield minus the HFC-23 quantum yield. rsc.org

Photolysis ParameterReported Value(s)Wavelength/Pressure Conditions
Total Photolysis Quantum Yield (ϕtot)17%308 nm, Atmospheric Pressure
HFC-23 Formation Quantum Yield (ϕ₂)15%308 nm, Zero Pressure
HFC-23 Formation Quantum Yield (ϕ₂)≤ 0.3%308 nm, 1 bar (Atmospheric Pressure)
HFC-23 Formation Quantum Yield (ϕ₂) (used in modeling)0.3% - 1%Atmospheric Conditions

Atmospheric Hydration and Wet/Dry Deposition

The removal of this compound from the atmosphere also occurs through physical processes such as wet and dry deposition. rsc.org Atmospheric hydration plays a crucial role in these processes. rsc.org

Uptake into Cloud Droplets and Rainwater

This compound in the gaseous state can be taken up into atmospheric water, such as cloud droplets and rainwater. rsc.org This process is the first step in wet deposition. rsc.org When CF3CHO-air mixtures are bubbled through water, a partial conversion to its hydrate (B1144303) form, CF3CH(OH)2, is observed. rsc.org

The efficiency of this uptake is governed by Henry's Law, which describes the partitioning of a chemical between the gas and aqueous phases. There has been some scientific debate regarding the correct Henry's Law Coefficient (HLC) for this compound, with arguments that some models have used flawed assumptions that underestimate the importance of wet deposition. rsc.org A higher HLC would lead to a shorter wet-deposition lifetime, making this removal pathway more significant compared to photolysis and reaction with OH radicals. rsc.org The hydrate, once formed in cloud or rainwater, could be a source of trifluoroacetic acid (TFA) if it is released back into the atmosphere and subsequently oxidized. rsc.org

Formation of Hydrate in Gas-Phase and Heterogeneous Reactions

This compound (CF3CHO) can interact with water in the atmosphere, leading to the formation of its hydrate, a key step in its environmental processing. Studies have shown that when gaseous CF3CHO is bubbled through water, it is partially converted into its hydrate form. rsc.org This process is significant in the context of atmospheric water such as cloud droplets and rainwater. rsc.org

The formation of the hydrate is a reversible process. In smog chamber experiments, the gaseous hydrate of this compound exhibited a notable decay of 56% over 22 hours, reverting to its aldehyde form in a yield of 100%. rsc.org This reversion suggests that heterogeneous reactions on surfaces may play a role in the atmospheric lifecycle of the compound. rsc.org The initial step in the wet deposition process involves the uptake of gaseous this compound into cloud droplets and rainwater, where this hydrate formation occurs. rsc.org

Significance as an Environmental Sink

The formation of this compound hydrate is crucial to understanding its role as an environmental sink through wet and dry deposition. rsc.orgrsc.org Wet deposition, which includes uptake into cloud water and subsequent precipitation, is considered a significant atmospheric removal mechanism for the hydrate. rsc.org The estimated atmospheric lifetime of this compound with respect to wet deposition is between 4 to 8 days. rsc.org This timescale is comparable to its removal by other atmospheric processes, such as photolysis and reaction with hydroxyl (OH) radicals, indicating that deposition is a major sink pathway. rsc.org

The ultimate fate of this compound following its removal from the gas phase is often the formation of trifluoroacetic acid (TFA). rsc.org Smog chamber studies suggest that the hydrate is oxidized quantitatively in the atmosphere to TFA. rsc.org Surface waters are the primary environmental sink for the resulting TFA, which can accumulate in terminal water bodies. mdpi.com Therefore, the deposition of this compound, mediated by hydrate formation, represents a significant pathway for its removal from the atmosphere and its conversion to the persistent degradation product, TFA. rsc.orgmdpi.com

Atmospheric Modeling and Environmental Impact Assessment

Quantitative Rate Constants for Atmospheric Reactions

Accurate quantitative rate constants for the atmospheric reactions of this compound are fundamental parameters for atmospheric modeling. fluorocarbons.org Historically, the major reaction pathway for aldehydes in the atmosphere was considered to be with the hydroxyl (OH) radical. fluorocarbons.org Reaction of this compound with OH radicals produces trifluoroacetyl (CF3CO) radicals, which subsequently lead to the formation of carbonyl fluoride (COF2) and ultimately hydrolyze to hydrogen fluoride (HF) and carbon dioxide (CO2). fluorocarbons.org

However, recent computational chemistry investigations have provided new kinetic data suggesting a different dominant pathway. fluorocarbons.org These studies calculated rate constants for the reaction of this compound with the hydroperoxyl (HO2) radical across a full range of atmospheric temperatures and pressures. fluorocarbons.org The results indicate that the reaction with HO2 is the dominant reaction pathway for this compound compared to its reaction with the OH radical at altitudes between 0 and 50 kilometers. fluorocarbons.org Based on this kinetic data, a rough estimate suggests that approximately 70% of this compound degradation may occur via the HO2 reaction pathway, with the remainder proceeding through photolysis or reaction with OH radicals. fluorocarbons.org

Reaction Pathway Reactant Significance
OxidationOH radicalPreviously considered the major pathway; leads to the formation of CO2 and HF. fluorocarbons.orgfluorocarbons.org
OxidationHO2 radicalRecent studies indicate this is the dominant degradation pathway in the troposphere and lower stratosphere (0-50 km altitude). fluorocarbons.org
PhotolysisUV radiationLeads to complete degradation in the troposphere and is a potential source of HFC-23. fluorocarbons.orgfluorocarbons.org

Contribution to Greenhouse Gas Formation (HFC-23)

The photolysis of this compound is a recognized, albeit minor, atmospheric pathway that can produce fluoroform (CHF3 or HFC-23), a potent greenhouse gas with a 100-year global warming potential (GWP-100) of 12,690. researchgate.netrsc.org this compound is an intermediate degradation product of several hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) that contain the CF3CH= group. fluorocarbons.org

The quantum yield for the formation of HFC-23 from this compound photolysis has been a subject of scientific debate. fluorocarbons.orgrefindustry.com Some research has suggested a quantum yield as high as 11.0 ± 5.5%. fluorocarbons.org However, other studies have concluded that the formation of hydrofluorocarbons (HFCs) from this pathway is of no significance. fluorocarbons.orgrefindustry.com A 2022 peer-reviewed experimental study investigating the broadband UV photolysis of this compound observed no formation of HFC-23. refindustry.com This study established an estimated upper limit for the quantum yield of 0.3%. refindustry.com This value is consistent with other findings that reported an upper limit of 0.3% and a calculated quantum yield of 0.33% at atmospheric pressure. rsc.orgresearchgate.net

Study Reference Reported HFC-23 Quantum Yield Key Finding
Hansen et al. (as cited in fluorocarbons.org)11.0 ± 5.5 %Proposed a significant pathway for HFC-23 formation. fluorocarbons.org
Chiappero et al. (as cited in fluorocarbons.org)Not significantConcluded that HFC-23 formation from fluoroaldehyde photolysis is negligible. fluorocarbons.org
Sulbaek Andersen et al. / 2022 Experimental Study (as cited in refindustry.comrsc.org)< 0.3 % (upper limit)Found no observable HFC-23 formation, contradicting higher estimates. refindustry.comrsc.org
Pérez-Peña et al. / Campbell PhD Thesis (as cited in rsc.orgresearchgate.net)~0.3 % - 0.33 %Atmospheric modeling based on a small but non-zero quantum yield. rsc.orgresearchgate.net

Implications for Air Quality and Climate Models

The atmospheric fate of this compound has important implications for both air quality and climate models, primarily because it is a degradation product of next-generation HFO refrigerants. rsc.org Accurately modeling its atmospheric sinks—deposition, reaction with radicals, and photolysis—is critical to assessing the full environmental impact of these refrigerants. rsc.orgrsc.org

Atmospheric box models and global chemistry and transport models have been used to evaluate the potential production of HFC-23 from the photolysis of this compound originating from HFOs like HFO-1234ze. rsc.orgrsc.org Even with a small quantum yield of ~0.3%, modeling suggests this pathway could be responsible for approximately 4–15% of the current annual growth rate of atmospheric HFC-23. researchgate.netrsc.org This represents a potentially significant new source of a potent greenhouse gas that must be accounted for in climate models. researchgate.net

The accuracy of these model predictions is highly sensitive to the input parameters used for the competing removal pathways. rsc.orgrsc.org For example, underestimating the efficiency of wet and dry deposition by using an inaccurate Henry's Law Coefficient can lead to models overstating the fraction of this compound that undergoes photolysis, thereby overestimating the potential yield of HFC-23. rsc.orgrsc.org Furthermore, the recent finding that reaction with the HO2 radical is the dominant chemical degradation pathway necessitates updates to the chemical schemes in atmospheric models to accurately reflect the lifetime and fate of this compound. fluorocarbons.org These refinements are essential for creating reliable projections of the impact of HFO emissions on both climate and air quality, particularly concerning the formation of HFC-23 and persistent pollutants like TFA. rsc.orgresearchgate.net

Spectroscopic and Computational Characterization of Trifluoroacetaldehyde

Spectroscopic Techniques

Various spectroscopic methods have been employed to probe the characteristics of trifluoroacetaldehyde.

Infrared spectroscopy of this compound has been used to identify its fundamental vibrational frequencies. The assignments of these frequencies have been clarified with the aid of computational calculations. tandfonline.com The gas-phase IR spectrum of this compound has been recorded in the 4000–600 cm⁻¹ range. tandfonline.com Key absorption bands have been identified and their cross-sections measured at 298 K. tandfonline.com

A normal coordinate analysis, utilizing a force field determined at the MP2/6-31G* level, has also been performed to support the vibrational assignments. tandfonline.com

Table 1: Selected Infrared Absorption Bands of this compound

Vibrational ModeFrequency (cm⁻¹)
ν₁
ν₂
ν₄
ν₆

The ultraviolet spectrum of this compound, measured between 230 and 400 nm, is characterized by a broad absorption feature. tandfonline.comresearchgate.net This absorption is attributed to the n → π* electronic transition of the carbonyl chromophore. researchgate.netru.nl The maximum absorption cross-section for this compound is centered around 300-310 nm. researchgate.net Studies have shown that the strength of this absorption increases with the size of the perfluoroalkyl group in related aldehydes. researchgate.net The UV absorption cross-sections have been measured, providing critical data for atmospheric chemistry studies. tandfonline.com

Table 2: UV Absorption Properties of this compound

Wavelength Range (nm)Absorption Maximum (nm)
230–400~300-310

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds like this compound.

¹H NMR: The proton NMR spectrum provides information about the aldehydic proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environments of the two carbon atoms. The carbonyl carbon and the trifluoromethyl carbon will have distinct chemical shifts, with the latter showing coupling to the fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated molecules. The ¹⁹F NMR spectrum of this compound would show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this peak is influenced by the electronic environment and can be used to characterize the molecule. dovepress.com Deshielding effects due to factors like conjugation can influence the chemical shift values in related trifluoroacetyl species. dovepress.com

Table 3: Expected NMR Characteristics for this compound

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey Information Provided
¹HAldehydic regionSingletPresence of the aldehydic proton.
¹³CCarbonyl and CF₃ regionsQuartet (for CF₃)Information on the carbon skeleton and C-F coupling.
¹⁹FCharacteristic region for CF₃ groupsSingletConfirmation of the CF₃ group and its electronic environment.

Computational Chemistry Approaches

Computational methods are invaluable for complementing experimental data and providing a deeper understanding of the molecular properties of this compound.

Ab initio molecular orbital theory has been instrumental in studying this compound. tandfonline.com Hartree-Fock frequency and intensity calculations have been used to re-examine the assignments of vibrational frequencies observed in the IR spectrum. tandfonline.com Furthermore, the complete equilibrium geometry of this compound has been determined at the MP2/6-31G* level and shows good agreement with experimental structures. tandfonline.com These calculations provide a theoretical foundation for the interpretation of spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. wikipedia.org For aldehydes, DFT calculations have been used to study various aspects, including adsorption on surfaces and reaction mechanisms. researchgate.netscientific.netnih.gov For instance, DFT has been employed to investigate the adsorption of acetaldehyde (B116499) on Al-doped graphene, revealing details about charge transfer and changes in the HOMO-LUMO gap upon adsorption. researchgate.net While not specific to this compound in the provided results, these studies on acetaldehyde demonstrate the power of DFT in understanding the behavior of related aldehydes.

Use in Determining Reaction Rate Constants and Mechanisms

This compound (CF₃CHO) serves as a key substrate in kinetic and mechanistic studies, particularly in atmospheric chemistry and organic synthesis. Its reactivity, influenced by the electron-withdrawing trifluoromethyl group, provides valuable insights into reaction pathways and the determination of fundamental kinetic parameters.

Computational chemistry is a primary tool for obtaining quantitative rate constants for the reactions of aldehydes like CF₃CHO, especially with atmospherically relevant radicals. fluorocarbons.org These calculated rate constants are crucial parameters for atmospheric modeling. fluorocarbons.org For instance, theoretical methods have been employed to calculate rate constants for the reaction of CF₃CHO with the hydroperoxyl radical (HO₂) across a range of atmospheric temperatures and pressures. fluorocarbons.org Such studies have indicated that the reaction with HO₂ may be a dominant degradation pathway for CF₃CHO in the atmosphere, potentially accounting for a significant portion of its removal compared to reaction with the hydroxyl radical (OH) or photolysis. fluorocarbons.org The accuracy of these computational strategies is often benchmarked against available experimental data for simpler aldehydes, such as formaldehyde (B43269) and acetaldehyde. fluorocarbons.org

This compound's role as an atmospheric degradation intermediate for some hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) makes understanding its reaction kinetics essential. fluorocarbons.org For example, the reaction of HFO-1234ze with the OH radical produces CF₃CHO. rsc.org The subsequent fate of CF₃CHO, whether through photolysis, reaction with OH, or reaction with HO₂, influences its atmospheric lifetime and the formation of secondary pollutants. fluorocarbons.orgrsc.org The NIST Chemical Kinetics Database serves as a repository for such kinetic data, containing thousands of reaction records from numerous literature sources. data.gov

In the realm of organic synthesis, this compound is used to probe reaction mechanisms. Quantum mechanical calculations have been applied to investigate the chiral bisoxazoline-catalyzed decarboxylative aldol (B89426) reactions between β-carbonyl acids and this compound. rsc.org These studies elucidate the reaction mechanism, the origin of enantioselectivity, and the role of the catalyst. rsc.org For the reaction involving this compound, the proposed mechanism proceeds through nucleophilic addition, decarboxylation, and subsequent enol-keto tautomerization of the product. rsc.org

Furthermore, this compound N-tosylhydrazone has been utilized as a precursor for trifluorodiazoethane (CF₃CHN₂), a reactive intermediate. researchgate.net This in-situ generation under mild conditions allows for its use in copper-catalyzed insertion reactions into P-H, O-H, and S-H bonds, providing a pathway to synthesize various trifluoroethyl-containing compounds and study the underlying reaction mechanisms. researchgate.net The infrared multiphoton dissociation of this compound has also been studied to understand the subsequent reactions of the nascent trifluoromethyl (CF₃) radical. researchgate.net

Table 1: Selected Reaction Rate Constants for this compound This table is interactive. You can sort and filter the data.

Reactant Rate Constant (k) Temperature (K) Method
HO₂ Radical Varies with T and P Atmospheric Range Computational Chemistry fluorocarbons.org
OH Radical 9.4 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ Not Specified Experimental (analogy) researchgate.net
Trifluoromethyl Radical (2.5±1.7)×10⁻¹¹ exp[−(2100±300)/RT] 269–356 Experimental researchgate.net

Structural and Vibrational Analysis

The structural and vibrational properties of this compound have been characterized through a combination of spectroscopic experiments and computational quantum chemistry. tandfonline.comresearchgate.net This dual approach allows for a detailed understanding of the molecule's geometry and the nature of its atomic vibrations.

Ab initio calculations, such as those using the MP2/6-31G* level of theory, have been performed to determine the complete equilibrium geometry of this compound. tandfonline.com These computational results can be compared with experimental structures to validate the theoretical models. tandfonline.com Similarly, calculations using the 3-21G basis set have shown that the computed geometrical properties compare reasonably well with experimental findings. researchgate.net Computational methods are also used to determine the barrier to internal rotation of the CF₃ rotor, which was calculated to be 3.47 kJ mol⁻¹ for this compound. researchgate.net

Vibrational analysis involves assigning the fundamental vibrational frequencies of the molecule to specific modes of atomic motion. The infrared spectrum of this compound has been measured in the 4000–600 cm⁻¹ range. tandfonline.com The assignment of these experimentally observed vibrational frequencies is aided by ab initio Hartree-Fock frequency and intensity calculations. tandfonline.com Normal coordinate analysis, using a force field determined at the MP2/6-31G* level, has also been performed to further refine the vibrational assignments. tandfonline.com

The comparison between computed and experimental vibrational spectra is a powerful tool for confirming assignments and understanding molecular structure. centralasianstudies.orgresearchgate.net For many molecules, calculated frequencies using methods like B3LYP with a 6-311++G(d,p) basis set show good agreement with experimental FT-IR and Raman spectra. researchgate.net In the case of this compound, such combined experimental and theoretical studies have led to a re-examination and confident assignment of its vibration frequencies. tandfonline.comresearchgate.net Normal-coordinate calculations have been carried out for this compound and its deuterated isotopologues to derive approximate force fields. aip.org These analyses indicate that the CO stretching force constant (KCO) appears to decrease when moving from formaldehyde to acetaldehyde and then to acetone, a trend influenced by the surrounding chemical groups. aip.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is interactive. You can sort and filter the data.

Mode Assignment Experimental Frequency tandfonline.com Calculated Frequency (HF) tandfonline.com
ν₁ CH Stretch 2886 3169
ν₂ C=O Stretch 1782 2043
ν₃ CF₃ Sym. Stretch 1319 1494
ν₄ CH Bend 1400 1541
ν₅ CF₃ Asym. Stretch 1184 1326
ν₆ CF₃ Asym. Stretch 1133 1295
ν₇ C-C Stretch 935 1007
ν₈ CF₃ Sym. Deform. 740 808
ν₉ CCO Deform. 530 563
ν₁₀ CF₃ Asym. Deform. 610 660
ν₁₁ CF₃ Rock 450 473

Polymerization Studies of Trifluoroacetaldehyde and Its Derivatives

Polymerization of Trifluoroacetaldehyde Azine

This compound azine (TFAcAz) has been a subject of polymerization studies to understand the behavior of carbon-nitrogen (C=N) double bonds in forming new polymeric structures. acs.org The absence of hydrogen atoms on the α-carbon of TFAcAz is a key feature, as it potentially reduces chain transfer reactions that can limit polymer chain growth. acs.org

Anionic Polymerization

Anionic polymerization of this compound azine (TFAcAz) has been investigated using various initiators. While typical anionic initiators often result in the formation of oligomers, bulk polymerization with triethylamine (B128534) at -20°C has successfully yielded poly(TFAcAz). acs.org The resulting polymer is a crystalline solid composed of 1,2-addition units with pendant C=N double bonds. acs.org This polymer is reported to decompose at approximately 200°C. acs.org

Studies on other alkyl azines, such as acetaldehyde (B116499) azine (AcAz), have shown that anionic polymerization initiated by methylmagnesium iodide can produce high-molecular-weight polymers, although yields can be low. tandfonline.comtandfonline.com The choice of solvent significantly impacts the molecular weight of the resulting polymer. tandfonline.comtandfonline.com For instance, in the polymerization of AcAz, the molecular weight was found to decrease in the order of tetrahydrofuran (B95107) > toluene (B28343) > diethyl ether > 1,4-dioxane (B91453) > hexane. tandfonline.comresearchgate.net

The polymerization of TFAcAz with trialkylamines, such as triethylamine, has been shown to be an effective method. acs.org In a typical procedure, TFAcAz is cooled to -20°C, and the initiator is added. The reaction mixture solidifies over time, and the polymer can be isolated. acs.org The structure of the polymer has been confirmed through various spectroscopic methods, including IR, Raman, and solid-state 13C NMR, as well as X-ray diffraction. acs.org

Table 1: Polymerization of this compound Azine (TFAcAz) with Trialkylamines acs.org

InitiatorTemperature (°C)Reaction Time (h)Yield (%)
Triethylamine-207258.6

Note: This table is based on a typical polymerization procedure described in the literature. acs.org

Formation of Fluorine-Containing Polymers

This compound serves as a valuable building block in the synthesis of fluorine-containing polymers. lookchem.com These polymers are notable for their chemical resistance, thermal stability, and non-stick properties. lookchem.com The incorporation of fluorine can significantly enhance the properties of polymers. researchgate.net

Fluoropolymers can be either thermosets or thermoplastics and can exist as homopolymers or copolymers. wikipedia.org The synthesis of these polymers often involves the polymerization of various fluorinated monomers. wikipedia.org this compound and its derivatives are key intermediates in the production of these materials. lookchem.com For example, the degradation of certain hydrofluorocarbons can yield this compound, which can then be used in further chemical synthesis. europa.eu

The polymerization of aldehydes, in general, has been a subject of study for many years, with early work focusing on the polymerization of acetaldehyde. jst.go.jpkyoto-u.ac.jp These studies have laid the groundwork for understanding the polymerization behavior of more complex aldehydes like this compound. The use of organometallic compounds and metal alkoxides has been instrumental in producing crystalline polymers from aldehydes. jst.go.jp

Applications in Advanced Synthesis and Materials

Synthesis of Trifluoromethylated α-Amino Acids

The synthesis of α-amino acids containing a trifluoromethyl group is a significant area of research, and trifluoroacetaldehyde is a key starting material for this purpose. A primary method employed is the Strecker synthesis, a well-established route to amino acids. wikipedia.orgnumberanalytics.comacs.org The classic Strecker reaction involves the one-pot, three-component reaction of an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid. wikipedia.orgnumberanalytics.commasterorganicchemistry.com

When this compound is used in this reaction, it provides a direct pathway to α-trifluoromethylated amino acids. The process begins with the reaction of this compound with ammonia to form an imine intermediate. This imine then undergoes nucleophilic attack by a cyanide ion to produce an α-aminonitrile. beilstein-journals.org The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the α-trifluoromethylated amino acid. acs.orgbeilstein-journals.org

Furthermore, derivatives of this compound, such as its hydrazones, serve as valuable precursors. For instance, Lewis acid-catalyzed hydrocyanation of trifluoromethylated acylhydrazones yields products that are direct precursors for chiral fluorinated amino acids. beilstein-journals.org Chiral fluoromethylated oxazolidines, derived from this compound, can also be converted to α-trifluoromethyl-amino acids through a Strecker-type reaction involving the introduction of a nitrile group. cyu.fr

Table 1: Strecker Synthesis of α-Trifluoromethylated Amino Acids This table illustrates the general pathway of the Strecker synthesis starting from this compound.

StepReactantsIntermediate/ProductReaction Type
1This compound, Ammonia, Cyanide Source (e.g., HCN)α-AminonitrileCondensation / Nucleophilic Addition
2α-Aminonitrile, Acid/Waterα-Trifluoromethylated Amino AcidHydrolysis

Preparation of Trifluoromethylated Alcohols

The synthesis of α-trifluoromethylated alcohols is a common application of this compound, primarily achieved through nucleophilic addition reactions to its electrophilic carbonyl carbon. researchgate.netpressbooks.publibretexts.org The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly susceptible to attack by various nucleophiles.

One practical method involves the indium-mediated allylation of this compound ethyl hemiacetal in water, which produces α-trifluoromethylated homoallylic alcohols. rsc.org This approach is valued for its operational simplicity and use of water as a solvent. rsc.org

A more general and widely used method is the reaction of this compound with organometallic reagents, such as Grignard reagents. acs.orgksu.edu.sadoubtnut.comvedantu.com The carbon nucleophile from the Grignard reagent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary α-trifluoromethylated alcohol. pressbooks.pubdoubtnut.com For example, the reaction of benzylmagnesium chloride with this compound yields benzyltrifluoromethylcarbinol, although other substituted products can also be formed. acs.org

This compound hydrate (B1144303) can also act as a trifluoromethyl source for the nucleophilic trifluoromethylation of other carbonyl compounds, expanding its utility in synthesizing a broad spectrum of α-trifluoromethyl alcohols. researchgate.netacs.org

Table 2: Synthesis of α-Trifluoromethylated Alcohols from this compound This table summarizes different nucleophilic addition methods for producing α-trifluoromethylated alcohols.

MethodNucleophile/ReagentStarting MaterialProduct Type
Indium-mediated AllylationAllyl bromide / IndiumThis compound Ethyl Hemiacetalα-Trifluoromethylated Homoallylic Alcohol
Grignard ReactionGrignard Reagent (R-MgX)This compoundSecondary α-Trifluoromethylated Alcohol
Nucleophilic AdditionVarious NucleophilesThis compound / Hydrateα-Trifluoromethylated Alcohol

Production of α-Trifluoromethylated Ketones

This compound is a valuable precursor for the synthesis of α-trifluoromethylated ketones, which are important motifs in medicinal chemistry. researchgate.net A common strategy involves the reaction of organometallic reagents with derivatives of trifluoroacetic acid, but methods starting from this compound offer a different synthetic route. researchgate.net

One such method is the ene reaction. This compound acts as a potent enophile in Lewis acid-catalyzed ene reactions with various alkene partners. researchgate.net The resulting homoallylic alcohols can then be oxidized using reagents like the Dess-Martin periodinane to yield β,γ-unsaturated α-trifluoromethyl ketones. Subsequent reduction of the double bond can produce saturated α-trifluoromethyl ketones. researchgate.net

Another approach involves the reaction of this compound imines with enamines. This reaction, using this compound ethyl hemiacetal or its hydrate, provides a regioselective synthesis of β-hydroxy-β-trifluoromethyl ketones. scilit.com Additionally, α-trifluoromethylated ketones can be formed through the oxidation of the corresponding α-trifluoromethylated alcohols, which are themselves synthesized from this compound as described in the previous section. researchgate.net

Table 3: Synthesis of α-Trifluoromethylated Ketones via this compound This table outlines key reaction pathways for producing α-trifluoromethylated ketones.

MethodKey Intermediate/ProcessReagentsProduct Type
Ene Reaction & OxidationEne reaction product (homoallylic alcohol)1. Lewis Acid (e.g., MeAlCl₂) 2. Oxidizing Agent (e.g., Dess-Martin reagent)β,γ-Unsaturated α-Trifluoromethyl Ketone
Reaction with Enaminesβ-Hydroxy-β-trifluoromethyl ketone intermediateThis compound, Enaminesβ-Hydroxy-β-trifluoromethyl Ketone
Oxidation of Alcoholsα-Trifluoromethylated alcoholOxidizing Agent (e.g., Jones reagent)α-Trifluoromethylated Ketone

Synthesis of Fluorinated Heterocyclic Compounds

This compound derivatives, particularly its hydrazones, are powerful building blocks for constructing a variety of fluorinated heterocyclic compounds. beilstein-journals.org These heterocycles are of great interest in drug discovery and materials science. nih.govresearchgate.net The reactions often proceed through multicomponent pathways or cycloadditions, allowing for the rapid assembly of complex molecular scaffolds. nih.govresearchgate.netfrontiersin.org

Trifluoromethylated pyrazoles, which are present in numerous pesticides and pharmaceuticals, can be efficiently synthesized using this compound hydrazones. beilstein-journals.org A prominent method is the [3+2] cycloaddition reaction. beilstein-journals.orgacs.orgnih.gov In this process, this compound hydrazones are converted into trifluoromethylated nitrile imine intermediates in situ. These reactive dipoles then undergo cycloaddition with various dipolarophiles, such as alkynes or chalcones, to form the pyrazole (B372694) ring. acs.orgnih.govnih.gov

For example, the reaction of this compound N-triftosylhydrazone with alkynes provides a general and operationally simple route to a diverse range of 3-trifluoromethylpyrazoles under transition-metal-free conditions. researchgate.net Similarly, reacting this compound hydrazones with α,β-ethenyl ketones can yield polysubstituted pyrazolidines and pyrazolines, which can be further converted to pyrazoles. beilstein-journals.org

Table 4: Synthesis of 3-Trifluoromethylpyrazoles This table shows a representative cycloaddition pathway.

Reactant 1Reactant 2Key IntermediateProductReaction Type
This compound HydrazoneAlkyne or other dipolarophileTrifluoromethylated Nitrile Imine3-Trifluoromethylpyrazole[3+2] Cycloaddition

The pyridazine (B1198779) ring system is another important heterocyclic scaffold found in many biologically active compounds. researchgate.net this compound hydrazones are key starting materials for the asymmetric synthesis of trifluoromethylated dihydropyridazines. beilstein-journals.orgbeilstein-journals.org

An organocatalytic approach involves the reaction of this compound hydrazones with α,β-unsaturated aldehydes, catalyzed by a chiral Brønsted acid-assisted Lewis base. beilstein-journals.orgresearchgate.net This reaction proceeds with high enantioselectivity and functional group tolerance. researchgate.net The reaction is believed to involve the initial attack of the hydrazone onto an iminium ion formed from the aldehyde and catalyst, followed by an intramolecular cyclization to form the 1,4-dihydropyridazine ring. researchgate.net

In other methods, trifluoromethylated N-propargylic hydrazones, derived from this compound, can be cyclized using platinum or silver catalysts to yield CF₃-1,6-dihydropyridazines. beilstein-journals.org Furthermore, trifluoromethylated homoallylic acylhydrazines can undergo a cascade oxidation/cyclization to produce CF₃-substituted 1,6-dihydropyridazines. beilstein-journals.orgresearchgate.net

Tetrazoles are nitrogen-rich heterocycles often used in medicinal chemistry as bioisosteres for carboxylic acids. An efficient metal-free method for synthesizing 5-trifluoromethyltetrazoles utilizes this compound N-tosylhydrazone as a convenient source of 2,2,2-trifluorodiazoethane. researchgate.net This species then undergoes a cycloaddition reaction with arenediazonium tetrafluoroborates to produce the desired 5-substituted trifluoromethyltetrazoles in good to excellent yields with high functional group tolerance. researchgate.netresearchgate.net

Oxadiazoles (B1248032)

This compound serves as a key precursor in the synthesis of trifluoromethyl-substituted oxadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. A notable synthetic strategy involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, which functions as a stable and manageable precursor to the highly reactive and toxic gas, trifluoroacetonitrile (B1584977) (CF₃CN). orcid.orggoogle.com This precursor can be synthesized from this compound hydrate and hydroxylamine (B1172632) derivatives. orcid.org

The in situ generation of trifluoroacetonitrile from the O-(aryl)oxime precursor under mild basic conditions allows for its safe and efficient use in [3+2] cycloaddition reactions with nitrile oxides. This method provides a practical route to 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. The reaction is generally high-yielding and avoids the need for specialized handling of gaseous CF₃CN. orcid.orggoogle.fr

Table 1: Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles via [3+2] Cycloaddition

EntryNitrile Oxide Precursor (Ar-CH=NOH)BaseSolventYield (%)
14-Methylbenzaldehyde oximeEt₃NToluene (B28343)85
24-Methoxybenzaldehyde oximeEt₃NToluene88
34-Chlorobenzaldehyde oximeEt₃NToluene82
42-Thiophenecarboxaldehyde oximeEt₃NToluene75

This table is a representative example based on typical cycloaddition reactions and may not reflect specific experimental results from a single source.

This synthetic approach highlights the utility of this compound derivatives in constructing complex fluorinated heterocycles, making them valuable intermediates in the development of new pharmaceuticals and advanced materials. orcid.org

Thiazolidines

The synthesis of thiazolidine (B150603) derivatives, particularly those containing a trifluoromethyl group, demonstrates the utility of this compound as a building block in creating complex heterocyclic structures. Thiazolidines and their derivatives, such as thiazolidine-2,4-diones, are important scaffolds in medicinal chemistry.

One synthetic approach involves the reaction of a complex acetaldehyde (B116499) derivative, which incorporates a trifluoromethylphenyl group, with thiazolidine-2,4-dione. For instance, 2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)acetaldehyde can be reacted with thiazolidine-2,4-dione in the presence of piperidine (B6355638) in ethanol (B145695) at elevated temperatures to yield the corresponding 5-ylidene-thiazolidine-2,4-dione derivative. scirp.org This multi-step synthesis showcases how a trifluoromethyl-containing aldehyde can be incorporated into a larger molecular framework and subsequently used to construct the thiazolidine ring system. scirp.org

Another general principle for thiazolidine formation is the condensation reaction between an aldehyde and a compound containing both an amino and a thiol group, such as cysteine. mdpi.com The reaction of acetaldehyde with L-cysteine, for example, yields 2-methylthiazolidine-4-carboxylic acid. mdpi.com This suggests that a similar pathway could be envisioned for this compound, leading to the formation of 2-(trifluoromethyl)thiazolidine-4-carboxylic acid.

Table 2: Example of a Knoevenagel Condensation for the Synthesis of a Thiazolidine Derivative

Aldehyde ReactantThiazolidine ReactantCatalystSolventProduct
2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)acetaldehydeThiazolidine-2,4-dionePiperidineEthanol5-((5-(1-(4-(trifluoromethyl)phenyl)-1H-imidazol-5-yl)quinolin-8-yl)oxy)methylene)thiazolidine-2,4-dione

This table is based on the synthetic step described by Sreekanth et al. (2021). scirp.org

Role in Organofluorine Building Block Strategies

This compound and its derivatives are fundamental components in organofluorine building block strategies, providing a direct and efficient means to introduce the trifluoromethyl (CF₃) group into organic molecules. The presence of a fluorine-containing substituent, such as the CF₃ group, can significantly alter the biological and material properties of a compound. sci-hub.se Consequently, the development of versatile fluorinated building blocks is of paramount importance in drug discovery and materials science. sci-hub.secolab.ws

This compound itself, often used in the form of its stable hydrate or hemiacetal, is a key C2 building block. wikipedia.org Furthermore, derivatives of this compound, such as its hydrazones, have emerged as powerful and versatile reagents. acs.orgnih.gov For example, this compound N-triftosylhydrazone (TFHZ-Tfs) has been developed as a bench-stable, crystalline solid that serves as a safe and convenient surrogate for the hazardous diazoalkane, CF₃CHN₂. sci-hub.se

This precursor, upon treatment with a base, generates trifluoromethyl diazomethane (B1218177) in situ, which can then participate in a variety of chemical transformations. sci-hub.seresearchgate.net These reactions include:

[3+2] Cycloadditions: Reaction with alkynes to produce a wide range of 3-trifluoromethylpyrazoles. researchgate.net

gem-Difluoroolefination: Transition-metal-free reaction with organoboronic acids to synthesize gem-difluoroalkenes. sci-hub.se

The use of these building blocks provides a streamlined approach to constructing complex fluorinated molecules, including heterocycles and alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.orgnih.gov

Advanced Catalysis Utilizing this compound Derivatives

Derivatives of this compound are increasingly being utilized in the field of advanced catalysis, both as precursors to reactive intermediates and as substrates in organocatalytic transformations. acs.orgdiva-portal.org

A significant application is the use of this compound N-triftosylhydrazone (TFHZ-Tfs) as a source of trifluoromethyl carbene for various catalytic reactions. orcid.orgcolab.ws This stable hydrazone circumvents the need to handle the unstable and potentially explosive trifluoromethyl diazomethane directly. In the presence of a suitable catalyst, TFHZ-Tfs can be used in:

Cyclopropanation reactions: Catalytic cyclopropanation of alkenes to form trifluoromethyl-substituted cyclopropanes. colab.ws

Doyle-Kirmse reactions: Silver-catalyzed reaction of allyl sulfides with vinyl triftosylhydrazones, which are derived from the corresponding aldehydes. orcid.org

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, this compound derivatives have been employed as substrates in asymmetric reactions. wikipedia.orgacs.org For instance, the direct aldol (B89426) reaction of this compound ethyl hemiacetal with aromatic methyl ketones can be catalyzed by chiral secondary amines, such as (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. acs.org This reaction proceeds with high yield and enantioselectivity, affording chiral 4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones, which are valuable chiral building blocks. acs.org

These examples underscore the dual role of this compound in advanced catalysis: its derivatives can act as precursors to highly reactive species under catalytic conditions, or the parent aldehyde (in a stabilized form) can be a key substrate in stereoselective transformations mediated by organocatalysts.

Analytical and Quality Control Methods for Trifluoroacetaldehyde

Purity and Chemical Composition Assessment

Ensuring the high purity of trifluoroacetaldehyde is critical for its use as a chemical intermediate. Assessment methods focus on identifying and quantifying the primary compound as well as any impurities, by-products, or degradation products.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a cornerstone for the analysis of volatile compounds like this compound. oup.com.au This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. oup.com.au The separated components are then ionized and identified based on their mass-to-charge ratio, providing definitive structural information and enabling precise quantification. nih.gov

For aldehydes, derivatization is a common strategy to improve chromatographic separation and detection sensitivity. nih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to create derivatives of related compounds, which may have more suitable properties for GC analysis. mdpi.comresearchgate.net Headspace GC-MS is another valuable technique, especially for determining volatile aldehydes in liquid or solid samples by analyzing the vapor phase in equilibrium with the sample. jst.go.jpnih.gov For chiral applications, the optical purity of this compound derivatives can be determined using chiral GC analysis. lookchem.com

Table 1: Overview of Chromatographic Methods for Aldehyde Analysis

TechniqueDetectorApplicationKey FeaturesCitations
Gas Chromatography (GC) Electron Capture Detector (ECD)Analysis of halogenated compounds like chloroacetaldehyde (B151913) and trifluoroacetic acid.Highly sensitive to electrophilic compounds. nih.govkeikaventures.com
Headspace GC-MS Mass Spectrometer (MS)Quantitative determination of volatile aldehydes in aqueous samples.Eliminates interference from the sample matrix; high sensitivity. jst.go.jp
GC-MS/MS Tandem Mass Spectrometer (MS/MS)Sensitive quantitation of acetaldehyde (B116499) and its metabolites in biological samples.High specificity and low limits of detection through Multiple Reaction Monitoring (MRM). nih.gov
High-Performance Liquid Chromatography (RP-HPLC) Photometric/FluorometricMeasurement of acetaldehyde, often after derivatization with reagents like DNPH.Suitable for less volatile compounds; derivatization provides stability and detectability. nih.gov

Spectroscopy Systems (e.g., UV-Vis, 3D EEM Fluorescence Spectroscopy)

Spectroscopic methods provide valuable information about the chemical structure and purity of this compound by examining its interaction with electromagnetic radiation.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to characterize this compound's electronic transitions. The compound's UV absorption spectrum has been measured and characterized, showing a distinct absorption band in the 230–400 nm range. tandfonline.comtandfonline.com This absorption is attributed to the n → π* electronic transition involving the non-bonding electrons of the oxygen atom in the carbonyl group. tandfonline.com The measurement of UV absorption cross-sections at specific wavelengths allows for quantitative analysis. tandfonline.comtandfonline.com

Table 2: Ultraviolet Absorption Cross-Sections for this compound

Wavelength (nm)Absorption Cross-Section (σ x 10⁻²⁰ cm² molecule⁻¹)Citations
2400.40 tandfonline.com
2601.55 tandfonline.com
2802.58 tandfonline.com
3002.66 tandfonline.com
3201.63 tandfonline.com
3400.35 tandfonline.com

3D EEM Fluorescence Spectroscopy: Three-dimensional Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a highly sensitive technique that generates a comprehensive "molecular fingerprint" of a sample. horiba.com It works by scanning a range of excitation wavelengths and measuring the resulting emission spectra, producing a three-dimensional contour plot of excitation vs. emission vs. fluorescence intensity. horiba.comulaval.ca

While this compound itself is not a significant fluorophore, 3D EEM is exceptionally useful for quality control by detecting fluorescent impurities that may be present from synthesis or degradation. horiba.com The technique is powerful for multi-component analysis and can be used to characterize complex mixtures, such as dissolved organic matter in wastewater potentially containing aldehyde derivatives. researchgate.netnih.gov Its sensitivity makes it ideal for identifying trace amounts of fluorescent contaminants that other methods might miss. horiba.com

Trace Analysis and Environmental Monitoring

This compound is an important intermediate in the atmospheric degradation of several hydrofluoroolefins (HFOs), which are used as refrigerants. rsc.orgrsc.org Consequently, monitoring its presence and fate in the environment is crucial for assessing the environmental impact of these HFOs. rsc.org

Environmental analysis often focuses on the principal and highly persistent atmospheric degradation product of this compound, which is trifluoroacetic acid (TFA). researchgate.nettzw.de TFA is monitored in various environmental compartments, including rainwater, surface water, and groundwater. nih.govtzw.de The standard method for this trace analysis involves concentrating water samples, derivatizing the TFA to a more volatile form (such as methyl trifluoroacetate), and subsequent analysis by GC with a highly sensitive electron capture detector (ECD). nih.gov These monitoring efforts provide critical data on the background levels and distribution of TFA resulting from the atmospheric breakdown of precursor compounds like this compound. nih.gov

Table 3: Reported Concentrations of Trifluoroacetic Acid (TFA) in Environmental Water Samples

Sample TypeConcentration Range (ng/L)LocationCitations
Rainfall & Snowfall 25 - 220China (various provinces) nih.gov
Inland Surface Water 4.7 - 221China (various provinces) nih.gov
Groundwater 10Beijing, China nih.gov
Coastal Water 4.2 - 190.1China (various provinces) nih.gov

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

While established methods for synthesizing trifluoroacetaldehyde exist, the development of more sustainable and efficient methodologies remains a key research focus. escholarship.org Current industrial production often relies on processes that may involve harsh conditions or generate significant waste. Future research will likely prioritize "green" chemistry principles, aiming to reduce the environmental footprint of this compound synthesis. This includes exploring catalytic methods that minimize the use of stoichiometric reagents, developing processes that operate at lower temperatures and pressures, and utilizing renewable starting materials. escholarship.org

One promising avenue is the catalytic vapor-phase oxidation of 2,2,2-trifluoroethanol (B45653), which offers a more direct and potentially cleaner route to the aldehyde. scilit.com Additionally, the development of novel precursors and synthetic equivalents that are more stable and easier to handle than gaseous this compound is an active area of investigation. organic-chemistry.orgorganic-chemistry.org For instance, this compound ethyl hemiacetal (TFAE) and its derivatives have emerged as versatile and safer surrogates in many synthetic applications. chemimpex.comresearchgate.netresearchgate.net The development of stable precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, which can release trifluoroacetonitrile (B1584977) (a related synthetic intermediate) under mild conditions, exemplifies the trend towards safer and more convenient synthetic tools. organic-chemistry.org

Further Elucidation of Atmospheric Degradation Pathways and Products

This compound is an important intermediate in the atmospheric degradation of several hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which are used as refrigerants and blowing agents. fluorocarbons.orgrsc.orgrsc.org Understanding its atmospheric fate is crucial for assessing the environmental impact of these widely used compounds. rsc.orgrsc.orgacs.org

The primary atmospheric removal processes for this compound are photolysis (breakdown by sunlight) and reaction with hydroxyl (OH) radicals. fluorocarbons.orgaip.org Recent studies have revised the estimated atmospheric lifetime of this compound with respect to photolysis, suggesting it is longer than previously thought. fluorocarbons.org This highlights the need for continued research to refine our understanding of its photolytic pathways and quantum yields under various atmospheric conditions. rsc.orgsemanticscholar.orgacs.orgrsc.org

A significant area of future research will be to further investigate the reaction of this compound with other atmospheric oxidants, such as the hydroperoxyl (HO2) radical. fluorocarbons.org Computational studies suggest that the reaction with HO2 could be a more dominant degradation pathway than the reaction with OH radicals, a finding that requires experimental verification. fluorocarbons.org The products of these degradation pathways also warrant further investigation. For example, the photolysis of this compound has been shown to produce fluoroform (HFC-23), a potent greenhouse gas, although the quantum yield for this process is still under investigation. rsc.orgrsc.orgresearchgate.netfluorocarbons.org The potential for this compound to contribute to the formation of trifluoroacetic acid (TFA) through various atmospheric processes is another critical area of study due to TFA's persistence in the aquatic environment. rsc.orgresearchgate.netrsc.org

The following table summarizes the key atmospheric degradation pathways of this compound:

Degradation PathwayKey ReactantsMajor ProductsSignificance
Photolysis Sunlight (UV radiation)CF3 radical, HCO radical, CHF3 (fluoroform), COA primary removal mechanism in the atmosphere. aip.org The formation of HFC-23 is a concern due to its high global warming potential. rsc.orgrsc.orgresearchgate.net
Reaction with OH radicals OH radicalCF3CO radical, H2OA significant atmospheric sink for this compound. fluorocarbons.orgrsc.orgkaust.edu.saacs.org The reaction proceeds predominantly via H-atom abstraction. rsc.orgkaust.edu.sa
Reaction with HO2 radicals HO2 radicalCF3CH(OH)OO radicalPotentially a dominant degradation pathway, especially at higher altitudes. fluorocarbons.org The subsequent reactions of the peroxy radical are important for determining the final degradation products. fluorocarbons.org

Exploration of New Reactivity and Derivatization Routes

The unique reactivity of the this compound motif, characterized by the electron-withdrawing trifluoromethyl group, continues to be a fertile ground for discovering novel chemical transformations. Future research will undoubtedly focus on expanding the synthetic utility of this compound and its derivatives.

One area of active exploration is the development of new reactions involving stable hemiaminals and N,O-acetals of this compound. acs.orgacs.orgresearchgate.net These compounds can serve as precursors to reactive iminium species, which can then be trapped by a variety of nucleophiles to create complex fluorinated amines. acs.org This strategy opens up new avenues for the synthesis of molecules containing the valuable trifluoromethyl group. The unexpected reactivity of these hemiaminals with enolizable carbonyl compounds to form β-trifluoromethyl β-dialkylamino ketones is an example of the novel transformations that are still being discovered. acs.orgnih.gov

Furthermore, the development of surrogates for highly reactive species like trifluorodiazoethane from this compound derivatives is a significant advancement. nih.govresearchgate.net For instance, this compound N-tfsylhydrazone has been shown to generate trifluorodiazoethane in situ, enabling a range of useful transformations such as difluoroalkenylation and trifluoromethylcyclopropanation under safer conditions. nih.govresearchgate.net The coupling of this hydrazone with organoboronic acids provides a transition-metal-free route to gem-difluoroalkenes. organic-chemistry.org

The exploration of new derivatization routes will also focus on creating novel fluorinated building blocks. The synthesis of this compound azine and the study of its reactions with various nucleophiles is one such example. oup.com Similarly, the preparation of this compound oximes and their use as precursors to other functional groups is an area with potential for further development. organic-chemistry.orgontosight.ai

Advanced Applications in Bioactive Compound Synthesis

The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. researchgate.net Consequently, this compound and its derivatives are highly valuable building blocks in medicinal chemistry and agrochemical synthesis. chemimpex.comcymitquimica.com Future research will continue to leverage the unique properties of this compound to design and synthesize novel bioactive compounds. thieme-connect.com

A key focus will be the development of stereoselective methods for the synthesis of chiral trifluoromethyl-containing molecules. The reaction of this compound with amino acids like L-cysteine to form thiazolidine (B150603) derivatives with defined stereochemistry provides a foundation for the synthesis of cysteine prodrugs and other heterocyclic compounds. nih.gov The asymmetric synthesis of α-trifluoromethyl-substituted primary amines via nucleophilic addition to this compound hydrazones is another important strategy for accessing enantiomerically pure building blocks. acs.org

The use of this compound ethyl hemiacetal (TFAE) in the synthesis of trifluoromethylated alcohols and amines, particularly through direct reactions with aromatic and heteroaromatic compounds, has proven to be a powerful tool. researchgate.netmdpi.comlmu.de This approach has been successfully applied to the preparation of potentially bioactive compounds such as trifluoromethylated phenols and amino acids. researchgate.net The aldol (B89426) reaction of this compound with ketones, catalyzed by chiral organocatalysts, is another promising method for constructing complex, enantiomerically enriched molecules. researchgate.net

Future applications will likely involve the integration of this compound-derived building blocks into more complex molecular scaffolds, including natural products and their analogs, to create new therapeutic agents and agrochemicals with improved properties. mdpi.com

Computational Studies for Predictive Modeling of Reactivity and Environmental Fate

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical compounds. In the context of this compound, computational studies will play an increasingly important role in several key areas.

For synthetic chemistry, computational modeling can be used to predict the reactivity of this compound and its derivatives, guiding the design of new reactions and catalysts. acs.org Density functional theory (DFT) calculations can elucidate reaction mechanisms, rationalize observed stereoselectivities, and identify promising new synthetic routes before they are attempted in the laboratory. This predictive capability can significantly accelerate the discovery and optimization of novel synthetic methodologies.

In the realm of environmental chemistry, computational models are crucial for predicting the atmospheric fate of this compound. fluorocarbons.org These models can calculate reaction rate constants for degradation pathways that are difficult to study experimentally, such as the reaction with HO2 radicals. fluorocarbons.org By simulating the atmospheric lifetime and transport of this compound, these models can provide valuable insights into its potential environmental impact, including its contribution to the formation of persistent pollutants like TFA and greenhouse gases like HFC-23. rsc.orgresearchgate.netrsc.org Box models like AtChem2 and 3-D chemical transport models such as GEOS-Chem are already being used to assess the atmospheric fate of this compound under various scenarios. rsc.orgrsc.orgresearchgate.net Future computational work will likely focus on refining these models with more accurate kinetic and mechanistic data to provide more robust predictions of its environmental consequences.

Q & A

Q. What are the established synthetic routes for trifluoroacetaldehyde, and how can reaction conditions be optimized for higher yields?

this compound is commonly synthesized via vapor-phase catalytic oxidation of trifluoroethanol (TFE). Key parameters include:

  • Catalyst selection : Silver-based catalysts (e.g., Ag/Al₂O₃) achieve >80% selectivity at 300–350°C .
  • Temperature control : Higher temperatures (>350°C) risk over-oxidation to trifluoroacetic acid (TFA).
  • Feedstock ratios : A TFE-to-oxygen molar ratio of 1:2 minimizes byproducts like CO₂ .
    Methodological optimization involves gas chromatography (GC) for real-time product analysis and adjusting residence time in fixed-bed reactors .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling point : -26.4°C at 760 mmHg, necessitating cryogenic handling .
  • Reactivity : High electrophilicity due to the electron-withdrawing CF₃ group, making it prone to hydrate formation (CF₃CH(OH)₂) in aqueous environments .
  • Stability : Decomposes photolytically to TFA and CO under UV light, requiring dark storage at 0–6°C .

Q. How can this compound be stabilized during storage and handling?

  • Low-temperature storage : Store at 0–6°C to inhibit polymerization .
  • Use of stabilizers : Additives like hydroquinone or ethylenediaminetetraacetic acid (EDTA) mitigate radical-induced degradation .
  • Inert atmospheres : Conduct reactions under nitrogen/argon to avoid oxidation .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹⁹F NMR (δ ≈ -75 ppm for CF₃ group) and ¹H NMR (δ ≈ 9.5 ppm for aldehyde proton) .
  • GC-MS : Quantifies purity and detects volatile byproducts like TFA .
  • X-ray crystallography : Resolves structures of stabilized derivatives (e.g., hydrazones) .

Advanced Research Questions

Q. How does this compound contribute to atmospheric chemistry and secondary organic aerosol (SOA) formation?

CF₃CHO reacts with amines (e.g., dimethylamine) via water-catalyzed aminolysis, forming imines that nucleate SOA particles. Key pathways include:

  • Single-water-molecule catalysis : Lowers activation energy by 5–10 kcal/mol, accelerating reaction rates by 10³–10⁴ times .
  • Photolytic degradation : UV irradiation produces TFA, a persistent environmental pollutant .
    Experimental validation involves flow-tube reactors coupled with mass spectrometry to simulate tropospheric conditions .

Q. What mechanistic insights explain the catalytic oxidation of trifluoroethanol to this compound?

The Ag/Al₂O₃ catalyst facilitates dehydrogenation via a Mars-van Krevelen mechanism:

TFE adsorbs onto Ag sites, forming Ag-O-CH₂CF₃ intermediates.

Oxygen vacancies on Al₂O₃ promote C-H bond cleavage, releasing H₂O and CF₃CHO .
Kinetic studies using in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) confirm surface intermediates .

Q. How do competing degradation pathways of this compound affect environmental risk assessments?

  • Photolysis : Primary pathway under UV light, yielding TFA (70–90% yield) and HFC-23 (a high-GWP byproduct; <5% yield) .
  • Hydration : Forms CF₃CH(OH)₂, which undergoes slow oxidation to TFA in aqueous environments .
    Controversies persist regarding HFC-23 yields, necessitating isotope-labeling studies to track degradation products .

Q. What synthetic applications leverage this compound’s reactivity in organic chemistry?

  • Hydrazone derivatives : CF₃CHO reacts with sulfonylhydrazines to form trifluorodiazoethane surrogates for cyclopropanation reactions .
  • Hemiacetal formation : Stabilizes CF₃CHO for use in nucleophilic additions (e.g., Grignard reactions) .
    Methodologies emphasize anhydrous conditions and Lewis acid catalysts (e.g., BF₃·Et₂O) to direct regioselectivity .

Q. How can contradictions in reported degradation kinetics of this compound be resolved?

Discrepancies arise from:

  • Experimental setups : Flow-tube vs. chamber studies differ in humidity and light intensity controls .
  • Analytical limits : GC-MS may underestimate volatile intermediates like HFC-23 .
    Resolution requires standardized protocols (e.g., ISO guidelines) and cross-lab validation using quantum chemical calculations .

Q. What role does this compound play in heterogeneous catalysis and aerosol growth?

CF₃CHO enhances sulfuric acid-dimethylamine nucleation rates by 10–100× via hydrogen-bonding interactions, as shown in CLOUD (Cosmics Leaving Outdoor Droplets) chamber experiments . Computational models (e.g., Gaussian DFT) predict ternary nucleation mechanisms involving CF₃CHO-H₂O clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.